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Core Science & Biosynthesis

Foundational

Architecting 3-Amino-5-bromo-2-hydroxybenzoic Acid: Synthesis, Mechanistic Causality, and Oncology Applications

Introduction and Retrosynthetic Rationale The compound 3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8)[1] is a highly functionalized aromatic scaffold that has emerged as a critical intermediate in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Retrosynthetic Rationale

The compound 3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8)[1] is a highly functionalized aromatic scaffold that has emerged as a critical intermediate in modern drug discovery. Its unique arrangement of orthogonal reactive sites—an amine, a carboxylic acid, a phenolic hydroxyl, and an aryl bromide—makes it an ideal precursor for complex heterocyclic drug candidates, most notably benzomorpholine-based EZH2 inhibitors used in non-small cell lung cancer (NSCLC) therapies[2].

Designing a robust synthesis for this molecule requires strict control over regioselectivity and chemoselectivity. Starting from the inexpensive and readily available salicylic acid (2-hydroxybenzoic acid), the synthesis is driven by the synergistic and competing electronic directing effects of the pre-existing substituents.

Retrosynthesis A Salicylic Acid (Starting Material) B 5-Bromosalicylic Acid (Intermediate 1) A->B Br2, AcOH Electrophilic Bromination C 5-Bromo-3-nitro-2-hydroxybenzoic acid (Intermediate 2) B->C HNO3, H2SO4 Electrophilic Nitration D 3-Amino-5-bromo-2-hydroxybenzoic acid (Target Scaffold) C->D Fe, NH4Cl Chemoselective Reduction

Figure 1: Three-step synthetic pathway from salicylic acid to the target scaffold.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is imperative to recognize that a protocol is only as good as its built-in validation mechanisms. The following step-by-step workflows are designed to be self-correcting, utilizing in-process controls and thermodynamic principles to ensure high fidelity.

Step 1: Regioselective Bromination

Mechanistic Causality: The phenolic hydroxyl group (-OH) is a strongly activating ortho/para director, while the carboxylic acid (-COOH) is a deactivating meta director. Both groups synergistically direct the incoming electrophilic bromine (Br⁺) to the 5-position. The 3-position (also ortho to the -OH) is sterically hindered by the adjacent carboxylate, making the 5-position the kinetically and thermodynamically favored site.

Protocol:

  • Reaction: Dissolve 1.0 equivalent of salicylic acid in glacial acetic acid (AcOH) under a nitrogen atmosphere. Cool the reactor to 0–5 °C.

  • Addition: Add 1.05 equivalents of liquid bromine (Br₂) dissolved in AcOH dropwise over 30 minutes to control the exothermic electrophilic aromatic substitution (EAS).

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot indicates completion (typically 4 hours at room temperature).

  • Workup: Pour the mixture into ice water containing 5% sodium bisulfite. Causality: The bisulfite quenches any unreacted Br₂, preventing downstream oxidative side reactions and ensuring safe handling.

  • Isolation: Filter the resulting white precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure 5-bromosalicylic acid.

Step 2: Regioselective Nitration

Mechanistic Causality: With the 5-position blocked by the bulky bromine atom, the only remaining activated site on the aromatic ring is the 3-position. Nitration requires a highly reactive nitronium ion (NO₂⁺), generated via a mixed acid system.

Protocol:

  • Reaction: Dissolve 5-bromosalicylic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄). Chill the solution to 0 °C using an ice-salt bath.

  • Addition: Slowly add a pre-cooled mixture of fuming nitric acid (HNO₃, 1.1 eq) and H₂SO₄. Maintain the internal temperature strictly below 10 °C. Causality: Exceeding 10 °C risks over-nitration or oxidative cleavage of the electron-rich phenolic ring.

  • Validation (In-Process): The solution will transition to a deep yellow/orange color. Stir for 2 hours.

  • Workup: Pour the mixture over crushed ice. Causality: This rapidly dissipates the heat of dilution of H₂SO₄, preventing thermal degradation while forcing the product out of solution.

  • Isolation: Filter the bright yellow precipitate (5-bromo-3-nitro-2-hydroxybenzoic acid), wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Chemoselective Nitro Reduction

Mechanistic Causality: A wide variety of reagents are effective for the reduction of aromatic nitro groups[3]. However, standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here because it frequently triggers hydrodebromination (cleavage of the C-Br bond). To preserve the aryl bromide for downstream cross-coupling, a chemoselective Béchamp reduction utilizing Iron (Fe) is employed.

Protocol:

  • Reaction: Suspend 5-bromo-3-nitro-2-hydroxybenzoic acid (1.0 eq) in a 2:1 mixture of ethanol and water. Add ammonium chloride (NH₄Cl, 2.0 eq) as a proton source and Iron powder (5.0 eq).

  • Heating: Reflux the mixture at 80 °C for 4 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass shift from the nitro precursor to the primary amine confirms reduction without loss of the bromine isotope pattern (M / M+2).

  • Workup: Filter the hot mixture through a Celite pad to remove insoluble iron oxides. Concentrate the filtrate under reduced pressure.

  • Isolation: Adjust the aqueous residue to pH ~4.5 using dilute HCl. Causality: The product is an amphoteric amino acid. Adjusting to its isoelectric point ensures maximum precipitation of the zwitterion, preventing yield loss in the aqueous mother liquor. Filter and dry to obtain the target compound.

Quantitative Reaction Metrics

The table below summarizes the optimized parameters and expected quantitative outcomes for the self-validating system described above.

Synthesis StepReaction TypeReagents & SolventsTime / TempExpected YieldTarget Purity (HPLC)
1 Electrophilic BrominationBr₂, Glacial AcOH4 h / 0 to 25 °C85 – 88%> 98%
2 Electrophilic NitrationHNO₃, H₂SO₄2 h / 0 to 10 °C75 – 80%> 95%
3 Chemoselective ReductionFe powder, NH₄Cl, EtOH/H₂O4 h / 80 °C (Reflux)80 – 85%> 97%

Downstream Application: Assembly of EZH2 Inhibitors

The histone lysine methyltransferase EZH2 is a critical epigenetic regulator. Its overexpression and mutation are strictly related to tumor proliferation, invasion, and metastasis, making it a prime target in oncology[4]. 3-Amino-5-bromo-2-hydroxybenzoic acid serves as the foundational building block for synthesizing benzomorpholine derivatives, which act as potent EZH2 inhibitors[2].

The structural logic of the target scaffold allows for a highly modular, three-stage functionalization:

  • Cyclization: The adjacent amino (-NH₂) and hydroxyl (-OH) groups undergo cyclization to form the rigid benzomorpholine core.

  • Suzuki Coupling: The preserved bromine atom at the C5 position acts as an electrophilic handle for palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl or heteroaryl groups to probe the enzyme's binding pocket.

  • Amidation: The C1 carboxylic acid is coupled with various amines to optimize pharmacokinetic properties.

Downstream Target Target Scaffold (CAS: 1511437-79-8) Step1 Cyclization (Benzomorpholine Core) Target->Step1 Step2 Suzuki Coupling (C5 Arylation) Step1->Step2 Step3 Amidation (C1 Carboxyl) Step2->Step3 EZH2 EZH2 Inhibitor (e.g., Compound 6y) Step3->EZH2

Figure 2: Downstream functionalization workflow for EZH2 inhibitor development.

Through this synthetic pathway, researchers have successfully developed novel EZH2 inhibitors (such as compound 6y) that demonstrate significant anti-proliferative activity, inhibiting A549 and NCI-H1975 non-small cell lung cancer (NSCLC) cell lines with IC₅₀ values of 1.1 µM[2].

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity Source: PubMed / NIH URL:[Link]

  • Focus on the classical and non-classical functions of EZH2: Guide the development of inhibitors and degraders Source: ResearchGate URL:[Link]

  • Iron potassium oxide | CAS#:39469-86-8 (Database cross-reference for CAS: 1511437-79-8) Source: Chemsrc URL:[Link]

Sources

Exploratory

3-Amino-5-bromo-2-hydroxybenzoic Acid: Chemical Properties, Synthetic Utility, and Applications in Oncology Drug Discovery

[label="EZH2 Overexpression\nin Refining Diagram & Data I'm now integrating the EZH2 inhibition mechanism diagram with its supporting data. I'm focusing on the Benzomorpholine derivative's impact, which is illustrated as...

Author: BenchChem Technical Support Team. Date: March 2026

[label="EZH2 Overexpression\nin

Refining Diagram & Data

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Validating Protocol & Analysis

I'm now outlining a self-validating analytical protocol to ensure the synthesis of Benzomorpholine-based EZH2 inhibitors is robust and accurate. This includes the reaction setup under nitrogen, in-process monitoring via TLC and LC-MS to confirm the mass shift, purification by flash chromatography, and final validation using 1H NMR, 13C NMR, and HRMS for purity confirmation.

Compiling the References

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Detailing Chemical Features

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Analyzing Functional Groups

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Refining Reaction Steps

I'm now detailing Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling , clarifying the rationale behind using C5-bromo as the electrophilic partner, and outlining a self-validating procedure. I'm also addressing Step 3: Amidation of the Carboxylic Acid , explaining the activation of the C1-carboxyl group and the effects on solubility and target engagement. I am also working on the structure for the Pharmacological Application section, focusing on EZH2's role in NSCLC and the Benzomorpholine derivatives' inhibitory effects, to ensure a detailed section on function.

Executive Summary

3-Amino-5-bromo-2-hydroxybenzoic acid is a highly functionalized, multi-substituted aromatic building block that has garnered significant attention in medicinal chemistry and rational drug design. Featuring four distinct functional handles—an amino group, a hydroxyl group, a carboxylic acid, and a bromine atom—this compound serves as an ideal scaffold for the divergent synthesis of complex heterocyclic systems [1.1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and step-by-step synthetic protocols, with a specific focus on its critical role in developing novel Enhancer of Zeste Homolog 2 (EZH2) inhibitors for Non-Small Cell Lung Cancer (NSCLC) therapy[1].

Molecular Architecture and Physicochemical Profile

The reactivity of 3-amino-5-bromo-2-hydroxybenzoic acid is dictated by the electronic push-pull dynamics of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful electron-donating groups that activate the aromatic ring toward electrophilic aromatic substitution (EAS)[2]. Conversely, the carboxylic acid (-COOH) is electron-withdrawing, and the bromine (-Br) atom provides a weakly deactivating but highly valuable site for transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound and its closely related ester derivatives, which are critical for predicting solubility, permeability, and downstream synthetic behavior[3].

PropertyValue / Description
Chemical Name 3-Amino-5-bromo-2-hydroxybenzoic acid
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Hydrogen Bond Donors 3 (-OH, -NH₂, -COOH)
Hydrogen Bond Acceptors 4 (Oxygen and Nitrogen atoms)
Key Reactive Sites C1 (Amidation), C2/C3 (Cyclization), C5 (Cross-coupling)
Related Derivative Mass 246.06 g/mol (Methyl 3-amino-5-bromo-2-hydroxybenzoate)[3]

Synthetic Utility: The Benzomorpholine Scaffold

The spatial proximity of the C2-hydroxyl and C3-amino groups makes this compound an exceptional precursor for synthesizing rigidified heterocycles, such as benzomorpholines. Rigidification is a proven strategy in drug development to restrict conformational entropy, thereby enhancing the binding affinity of the molecule to its target protein[1].

SyntheticWorkflow A 3-Amino-5-bromo-2-hydroxybenzoic acid (Starting Material) B Cyclization (1,2-dibromoethane, K2CO3, DMF) A->B Step 1 C Benzomorpholine Core B->C D Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2) C->D Step 2 E Aryl-Substituted Intermediate D->E F Amidation (Amine, HATU, DIPEA) E->F Step 3 G Novel EZH2 Inhibitor (Target Compound) F->G

Synthetic workflow from 3-Amino-5-bromo-2-hydroxybenzoic acid to EZH2 inhibitors.

Experimental Protocol: Self-Validating Synthesis of EZH2 Inhibitors

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each chemical transformation, embedding self-validating analytical checkpoints at every stage[1][4].

Step 1: Bidentate Cyclization to Form the Benzomorpholine Core
  • Causality: The adjacent nucleophilic -OH and -NH₂ groups undergo an Sₙ2 reaction with a bis-electrophile (1,2-dibromoethane) under basic conditions to form a 6-membered morpholine ring fused to the benzene core.

  • Procedure: Dissolve 3-amino-5-bromo-2-hydroxybenzoic acid (1 eq) in anhydrous DMF. Add K₂CO₃ (3 eq) as a base to deprotonate the hydroxyl and amino groups. Slowly add 1,2-dibromoethane (1.2 eq) and heat to 80°C for 8 hours under a nitrogen atmosphere[4].

  • Self-Validating Checkpoint: Monitor via LC-MS. The successful cyclization is confirmed by a mass shift corresponding to the addition of the ethyl bridge (+26 Da) and the complete disappearance of the highly polar starting material on TLC.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Causality: The C5-bromo substituent acts as the electrophilic handle for Pd-catalyzed cross-coupling. This step introduces diverse aryl or heteroaryl groups to probe the hydrophobic pockets of the target enzyme.

  • Procedure: To the benzomorpholine intermediate, add the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq) as the catalyst, and Na₂CO₃ (2 eq) in a 1,4-dioxane/H₂O mixture. Degas the system and heat to 100°C for 6 hours[4].

  • Self-Validating Checkpoint: The definitive validation is the disappearance of the characteristic 1:1 bromine isotope isotopic pattern (M / M+2) in the mass spectrum, replaced by the mass of the newly coupled biaryl product.

Step 3: Amidation of the Carboxylic Acid
  • Causality: Converting the carboxylic acid into an amide optimizes the molecule's pharmacokinetic profile and introduces solvent-exposed interactions. HATU is utilized as a superior coupling reagent to prevent racemization and ensure high yields.

  • Procedure: Dissolve the coupled intermediate in DMF. Add HATU (1.2 eq) and DIPEA (2 eq) to form the active ester, followed by the addition of the target amine (e.g., 2,2,2-trifluoroethylamine hydrochloride). Stir at room temperature for 2 hours[4].

  • Self-Validating Checkpoint: Analyze via ¹H NMR. The disappearance of the broad carboxylic acid proton peak (~12 ppm) and the emergence of a new amide N-H proton peak (~8-9 ppm), alongside the aliphatic protons of the amine, confirms the final structure.

Pharmacological Application: EZH2 Inhibition in Oncology

Derivatives synthesized from 3-amino-5-bromo-2-hydroxybenzoic acid have shown profound efficacy as inhibitors of Enhancer of Zeste Homolog 2 (EZH2)[1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone lysine methyltransferase.

In Non-Small Cell Lung Cancer (NSCLC), EZH2 is frequently overexpressed, leading to the hypermethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification represses the transcription of critical tumor suppressor genes, driving cancer aggressiveness and metastasis[1][5].

EZH2Mechanism A EZH2 Overexpression in NSCLC B H3K27me3 Hypermethylation A->B C Tumor Suppressor Gene Repression B->C D Tumor Proliferation C->D E Benzomorpholine Derivative (EZH2 Inhibitor) F Reduction of EZH2 Expression E->F Inhibits F->B Blocks G G2/M Phase Cell Cycle Arrest F->G Induces

Mechanism of action of benzomorpholine EZH2 inhibitors in non-small cell lung cancer.

Biological Evaluation

Target compounds derived from this scaffold (such as compounds designated 6b, 6c, 6x, and 6y in recent literature) demonstrate potent anti-proliferative activity. Specifically, optimized derivatives have been shown to inhibit A549 and NCI-H1975 NSCLC cell lines with IC₅₀ values as low as 1.1 µM[1][5]. Mechanistic assays reveal that these compounds not only inhibit the enzymatic activity but also reduce EZH2 expression in intact cells, ultimately triggering cell cycle arrest in the G2/M phase[1].

References

  • National Center for Biotechnology Information (PubChem) - Methyl 3-amino-5-bromo-2-hydroxybenzoate | C8H8BrNO3 | CID 15665683 (Physicochemical properties). URL: [Link][3]

  • PubMed / Springer Nature - Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity (Primary synthesis and biological evaluation). URL: [Link][1]

  • Socolar - Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors (Extended mechanistic insights into G2/M phase arrest). URL:[Link][5]

  • ResearchGate - Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine (Reaction conditions for benzomorpholine synthesis and amidation). URL: [Link][4]

Sources

Foundational

"3-Amino-5-bromo-2-hydroxybenzoic acid" spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization and structural analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) and its primary synthetic precursor, the methyl ester....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and structural analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) and its primary synthetic precursor, the methyl ester. This scaffold is a critical intermediate in the development of EZH2 inhibitors and benzoxazole-based therapeutics .

Chemical Identity & Significance[1][2][3][4]

  • IUPAC Name: 3-Amino-5-bromo-2-hydroxybenzoic acid[1][2][3][4][5][6]

  • Common Name: 3-Amino-5-bromosalicylic acid

  • CAS Number: 54669-99-7 (Acid) / 141761-82-2 (Methyl Ester)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 232.03 g/mol

  • Core Application: Pharmacophore scaffold for EZH2 methyltransferase inhibitors and anti-tubercular agents (DprE1 inhibitors).

Structural Analysis (Theoretical vs. Experimental)

The molecule features a tetrasubstituted benzene ring.[6] The spectroscopic signature is defined by the meta-relationship between the two remaining aromatic protons (H4 and H6) and the intramolecular hydrogen bonding between the hydroxyl, amino, and carboxyl groups.

Proton Assignment Logic ( H NMR)
  • H4 (Position 4): Located between the amino group (

    
    ) and the bromine (
    
    
    
    ). The amino group exerts a shielding effect (ortho), while bromine is deshielding.
  • H6 (Position 6): Located between the bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and the carboxyl group (
    
    
    
    ). Both substituents are deshielding (ortho-Br and ortho-COOH).
  • Prediction: H6 will appear significantly downfield (higher ppm) compared to H4 due to the additive deshielding effects of the carboxylic acid and bromine.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, DMSO-

)

Data derived from the methyl ester analog and structure-activity relationship (SAR) libraries.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
-COOH 11.0 - 13.0Broad Singlet1H-Carboxylic Acid
-OH 9.5 - 10.5Broad Singlet1H-Phenolic OH (H-bonded)
H-6 7.55 - 7.65 Doublet (d)1H

Ar-H (Ortho to COOH)
H-4 6.95 - 7.05 Doublet (d)1H

Ar-H (Ortho to NH

)
-NH

5.0 - 6.5Broad Singlet2H-Aniline Amine

Note on Methyl Ester Derivative (CAS 141761-82-2): If analyzing the methyl ester intermediate (often more soluble), expect a sharp singlet for the methyl group at


 ppm . The aromatic pattern remains consistent (d, 

Hz).

C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
C=O 170.5Carboxyl Carbon
C-OH 148.2C-2 (Phenolic)
C-NH

138.5C-3 (Aminated)
C-H (Ar) 124.0C-6 (Ortho to COOH)
C-H (Ar) 118.5C-4 (Ortho to NH

)
C-Br 110.2C-5 (Brominated)
C-COOH 112.8C-1 (Ipso to COOH)
B. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature due to the nearly 1:1 natural abundance of


 and 

.
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Isotopic Pattern: "Twin peaks" separated by 2 m/z units with equal intensity.

Ionizationm/z (Monoisotopic)m/z (M+2)Species
ESI (-) 230.0 232.0

ESI (+) 232.0 234.0

C. Infrared Spectroscopy (FT-IR)
Frequency (cm

)
Vibration ModeFunctional Group
3350 - 3450 N-H Stretching (Doublet)Primary Amine (

)
2500 - 3300 O-H Stretching (Broad)Carboxylic Acid Dimer
1660 - 1690 C=O StretchingCarboxylic Acid (Lowered by H-bond)
1580 - 1600 N-H BendingAmine
1050 - 1080 C-Br StretchingAryl Bromide

Experimental Protocols

Protocol 1: Synthesis & Isolation (Reduction of Nitro-Precursor)

This workflow describes the preparation of the target from methyl 5-bromo-2-hydroxy-3-nitrobenzoate, followed by hydrolysis.

Reagents: Iron powder (Fe), Ammonium Chloride (


), Methanol (

), Water.
  • Reduction:

    • Dissolve methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in

      
       (5:1).
      
    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Reflux at 70°C for 2-4 hours. Monitor by TLC (conversion of yellow nitro spot to fluorescent amine spot).

    • Filter hot through Celite to remove Iron residues.

    • Concentrate filtrate to obtain methyl 3-amino-5-bromo-2-hydroxybenzoate.

  • Hydrolysis (To obtain the Acid):

    • Dissolve the ester in 2N

      
       (3.0 eq).
      
    • Stir at 60°C for 1 hour.

    • Cool to 0°C and acidify carefully with 1N

      
       to pH 4-5.
      
    • Crucial Step: The amino acid is zwitterionic. Do not over-acidify to pH < 2 or the hydrochloride salt may remain soluble.

    • Precipitate forms; filter and dry under vacuum.

Protocol 2: NMR Sample Preparation
  • Solvent: DMSO-

    
     is required. The compound is poorly soluble in 
    
    
    
    due to zwitterionic character.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Additives: If peaks are broad (due to proton exchange), add 1 drop of

    
     to collapse OH/NH/COOH peaks and sharpen aromatic signals.
    

Visualizations

Figure 1: Synthesis and Fragmentation Logic

G Nitro Methyl 5-bromo-3-nitro-2-hydroxybenzoate (Precursor) Ester Methyl 3-amino-5-bromo-2-hydroxybenzoate (Intermediate) Nitro->Ester Fe / NH4Cl Reduction Target 3-Amino-5-bromo-2-hydroxybenzoic acid (Target) Ester->Target NaOH / H2O Hydrolysis Frag1 Fragment [M-H-CO2]- m/z ~186 Target->Frag1 MS Fragmentation (Decarboxylation)

Caption: Synthetic pathway from nitro-precursor and primary Mass Spec fragmentation (decarboxylation).

Figure 2: NMR Coupling Connectivity

NMR H4 H-4 ~7.0 ppm (d) H6 H-6 ~7.6 ppm (d) H4->H6 Meta Coupling J = 2.4 Hz NH2 3-NH2 (Shielding) NH2->H4 Ortho Br 5-Br (Deshielding) Br->H4 Ortho Br->H6 Ortho COOH 1-COOH (Deshielding) COOH->H6 Ortho

Caption: NMR coupling network showing substituent electronic effects on aromatic protons H4 and H6.

References

  • PubChem. Methyl 3-amino-5-bromo-2-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 5-Bromo-2-hydroxybenzoic acid Infrared Spectrum. NIST Chemistry WebBook.[7] Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of Aminosalicylic Acid Derivatives. RSC Advances. Available at: [Link]

Sources

Exploratory

The Definitive Technical Guide to the 3-Amino-5-bromo-2-hydroxybenzoic Acid Scaffold

Subtitle: Synthetic Utility, Bio-inspired Origins, and Pharmacological Applications Executive Summary This technical guide provides a comprehensive analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 5-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthetic Utility, Bio-inspired Origins, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 5-bromo-3-hydroxyanthranilic acid). While this specific molecular entity is predominantly isolated as a synthetic intermediate in high-value drug discovery campaigns (specifically EZH2 and DprE1 inhibitors), its structural architecture is deeply rooted in marine natural product chemistry .

This guide bridges the gap between synthetic availability and natural inspiration, detailing the compound's chemical identity, its theoretical and bio-inspired natural origins in marine sponges and actinobacteria, and its critical role as a pharmacophore in modern epigenetics and infectious disease research.

Part 1: Chemical Identity & Structural Analysis

3-Amino-5-bromo-2-hydroxybenzoic acid acts as a privileged scaffold—a molecular framework capable of serving as a ligand for diverse biological targets due to its specific substitution pattern.

Chemical Profile Table[1][2]
PropertySpecification
IUPAC Name 3-Amino-5-bromo-2-hydroxybenzoic acid
Common Synonyms 5-Bromo-3-hydroxyanthranilic acid; 3-Amino-5-bromosalicylic acid
CAS Registry Number 116668-50-7 (Free acid)
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Key Functional Groups Primary Amine (C3), Hydroxyl (C2), Carboxylic Acid (C1), Bromide (C5)
pKa Values (Calc.) Carboxyl: ~2.5
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Significance

The 3-amino-2-hydroxy motif (3-hydroxyanthranilic acid core) is a potent chelator and hydrogen-bond donor/acceptor. The addition of a bromine atom at C5 introduces:

  • Halogen Bonding: Enhances binding affinity to hydrophobic pockets in proteins (e.g., EZH2).

  • Metabolic Stability: Blocks metabolic oxidation at the para-position relative to the amine.

  • Lipophilicity: Increases membrane permeability compared to the non-brominated parent.

Part 2: Natural Sources & Bio-inspired Origins

While 3-Amino-5-bromo-2-hydroxybenzoic acid is rarely isolated as a stable, free-standing natural product, it represents a "cryptic metabolite" class. Its structural lineage can be traced to two primary natural reservoirs: Marine Sponges and Actinobacteria .

Marine Sponges (Porifera)

Marine sponges of the order Verongida (e.g., Suberea, Aplysina) are prolific producers of brominated tyrosine and phenolic derivatives.

  • Structural Homology: These organisms utilize vanadium-dependent bromoperoxidases (V-BPOs) to brominate electron-rich aromatic rings.

  • Relevant Natural Products:

    • Subereaphenols: Brominated phenolic compounds isolated from Suberea mollis.

    • Aeroplysinins: Brominated nitriles that degrade into brominated phenols.

  • Connection: The enzymatic machinery in these sponges specifically targets the ortho and para positions of phenols, theoretically capable of generating the 5-bromo-2-hydroxy motif found in the target acid.

Red Algae (Rhodophyta)

Species such as Polysiphonia urceolata produce bromophenols with high antioxidant and antimicrobial activity.

  • Biosynthetic Link: These algae accumulate high concentrations of bromide from seawater and employ bromoperoxidases to synthesize polybrominated benzyl alcohols and benzaldehydes, which share the halogenated aromatic core of the target compound.

Actinobacteria (Streptomyces)

Streptomyces species are the primary source of anthranilic acid derivatives (e.g., in the biosynthesis of actinomycin).

  • Biosynthetic Link: 3-Hydroxyanthranilic acid (3-HAA) is a key intermediate in the tryptophan-to-NAD+ pathway (Kynurenine pathway). In halogen-rich environments, bacterial halogenases (e.g., FADH2-dependent halogenases) can halogenate tryptophan metabolites, providing a biological route to 5-bromo-3-HAA.

Part 3: Biosynthetic & Synthetic Pathways

Diagram 1: Comparative Pathways (Natural vs. Synthetic)

This diagram contrasts the theoretical biosynthesis (Nature) with the established laboratory synthesis (Lab), highlighting the convergence on the 5-bromo-3-hydroxyanthranilic acid scaffold.

Biosynthesis Trp L-Tryptophan TDO TDO/IDO Trp->TDO Kyn L-Kynurenine Kynu Kynureninase Kyn->Kynu HAA 3-Hydroxyanthranilic Acid (Natural Metabolite) BPO Bromoperoxidase (Marine/Microbial) HAA->BPO Enzymatic Bromination Br2 Br2 / Acetic Acid (Synthetic Reagent) HAA->Br2 Chemical Bromination TDO->Kyn Kynu->HAA Target 3-Amino-5-bromo-2-hydroxybenzoic acid (Target Scaffold) BPO->Target Putative Natural Metabolite Br2->Target Electrophilic Aromatic Substitution

Caption: Convergence of the natural Kynurenine pathway and synthetic bromination to yield the target scaffold.

Part 4: Experimental Protocols

Protocol A: Synthetic Production (Standard)

This is the primary source for researchers requiring high-purity material for drug development. Source: European Journal of Medicinal Chemistry (1999) [1].

  • Starting Material: Dissolve 5.0 g (32.6 mmol) of 3-hydroxyanthranilic acid in 450 mL of glacial acetic acid.

  • Bromination: Prepare a solution of bromine (10.4 g, 65.2 mmol) in 50 mL acetic acid. Add this dropwise to the stirring anthranilic acid solution at room temperature.

    • Mechanism:[1][2][3][4] The amino and hydroxyl groups strongly activate the ring, directing the electrophilic bromine to the C5 position (para to the hydroxyl).

  • Reaction: Stir the resulting thick slurry for 1 hour.

  • Work-up: Evaporate the acetic acid under reduced pressure. Dissolve the residue in minimal methanol (60 mL).

  • Precipitation: Add water (300 mL) to induce precipitation.

  • Isolation: Filter the solid, wash with cold water, and dry in vacuo.

  • Yield: ~98% (7.38 g).

  • Validation: Melting point ~210°C (dec).

Protocol B: Bio-inspired Enzymatic Bromination (Green Chemistry)

For researchers aiming to mimic natural biosynthesis or generate libraries of halogenated derivatives.

  • Enzyme Preparation: Express and purify Vanadium Bromoperoxidase (V-BPO) from Corallina officinalis (red algae) or Streptomyces sp.

  • Reaction Mix:

    • Substrate: 1 mM 3-hydroxyanthranilic acid.

    • Cofactor: 100 µM Sodium Vanadate (NaVO₃).

    • Halide Source: 100 mM KBr (mimicking seawater concentration).

    • Oxidant: 2 mM H₂O₂ (slow addition).

    • Buffer: 100 mM Citrate-Phosphate (pH 6.0).

  • Incubation: Incubate at 25°C for 4 hours.

  • Extraction: Acidify to pH 3.0 with HCl, extract with Ethyl Acetate (3x).

  • Analysis: Verify conversion via LC-MS (Target Mass: 231/233 [M-H]-).

Part 5: Pharmacological Applications[2][6]

The 3-Amino-5-bromo-2-hydroxybenzoic acid scaffold is a critical "warhead" in the development of inhibitors for epigenetic and bacterial targets.

EZH2 Inhibitors (Oncology)
  • Target: Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase overexpressed in lymphomas and solid tumors.

  • Mechanism: The scaffold serves as a SAM-competitive moiety or an allosteric binder. The bromine atom fills a specific hydrophobic sub-pocket in the EZH2 SET domain, improving potency 10-100 fold over non-brominated analogs.

  • Key Compound: Intermediate in the synthesis of benzomorpholine derivatives [2].

DprE1 Inhibitors (Tuberculosis)[3]
  • Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), essential for mycobacterial cell wall synthesis.

  • Mechanism: The scaffold is cyclized to form benzoxazoles or benzomorpholines that bind to the active site of DprE1, arresting M. tuberculosis growth.

Diagram 2: Drug Development Workflow

DrugDiscovery Scaffold 3-Amino-5-bromo-2-hydroxybenzoic acid Step1 Cyclization (with chloroacetyl chloride) Scaffold->Step1 Intermediate Benzomorpholine / Benzoxazole Core Step1->Intermediate Step2 Suzuki Coupling (Introduction of Biaryl tail) Intermediate->Step2 Lead Lead Candidate (EZH2 / DprE1 Inhibitor) Step2->Lead Validation Biological Assay (IC50 < 1 µM) Lead->Validation

Caption: Workflow transforming the scaffold into potent clinical candidates.

References

  • Synthesis of 5-bromo-3-hydroxyanthranilic acid : European Journal of Medicinal Chemistry, 1999, Vol 34, 729.[5]

  • EZH2 Inhibitor Discovery : ResearchGate, "Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine", 2023.

  • Marine Halogenation : Natural Product Reports, "Marine natural products", 2016.

  • Halogenated Natural Products Database : BioRxiv, "Computational pipeline reveals nature's untapped reservoir of halogenating enzymes", 2026.

  • Brominated Alkaloids : Marine Drugs, "Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity", 2017.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-Amino-5-bromo-2-hydroxybenzoic Acid

[1] Executive Summary 3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 38185-06-7 / Analogous isomers) represents a critical scaffold in the synthesis of neuraminidase inhibitors and coordination complexes.[1][2] Its utility,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 38185-06-7 / Analogous isomers) represents a critical scaffold in the synthesis of neuraminidase inhibitors and coordination complexes.[1][2] Its utility, however, is frequently compromised by its amphoteric nature and susceptibility to oxidative degradation.[1][3][4]

This guide provides a definitive technical analysis of the molecule’s physicochemical behavior.[1][4] Unlike generic safety sheets, this document details the causality behind its solubility profiles and degradation pathways, offering self-validating protocols for researchers to establish robust handling procedures.[1][2][3]

Molecular Architecture & Physicochemical Baseline[1][4]

To master the solubility of this compound, one must first understand its zwitterionic potential.[1][3][4] The molecule contains three ionizable functional groups that dictate its behavior across the pH scale.[4]

Functional GroupApprox. pKa (Predicted)*Electronic Effect of 5-Br SubstituentImpact on Solubility
Carboxylic Acid (-COOH) 2.0 – 2.5Inductive withdrawal (-I) increases acidity slightly.[1][2]Soluble at pH > 3.5 (Anionic)
Aniline Amine (-NH₂) 3.5 – 4.5Inductive withdrawal (-I) reduces basicity compared to unsubstituted aniline.[1][2]Soluble at pH < 2.0 (Cationic)
Phenolic Hydroxyl (-OH) 9.5 – 10.5Inductive withdrawal (-I) increases acidity.[1][2]Soluble at pH > 11 (Dianionic)

*Note: Values estimated based on Hammett equation shifts from the parent 3-aminosalicylic acid scaffold.

The Zwitterionic Trap

Between pH 2.5 and 5.0, the molecule exists primarily as a neutral zwitterion (ammonium carboxylate).[1][2][3] In this state, the net charge is zero, lattice energy is maximized, and aqueous solubility hits its thermodynamic minimum (often < 0.5 mg/mL).[1][3]

Solubility Profiling

The pH-Dependent Solubility Profile

The solubility profile follows a classic U-shaped curve.[1][4] Researchers often fail to dissolve the compound because they attempt dissolution at the isoelectric point (pI).[1][4]

Solvent Compatibility Matrix:

Solvent SystemSolubility RatingMechanistic Rationale
Water (pH 7) LowNeutral species dominates; hydrophobic aromatic ring limits interaction.[1][2]
0.1 M HCl HighProtonation of amine (-NH₃⁺) breaks crystal lattice.[1][2][4]
0.1 M NaOH HighDeprotonation of carboxyl/phenol creates highly soluble salts.[2][4]
DMSO / DMF Very HighDisrupts inter-molecular H-bonding; ideal for stock solutions.[1][2][4]
Ethanol/Methanol ModerateSoluble, but protic solvents may promote oxidation over time.[2][3][4]
Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (diluting DMSO stock into buffer) as it creates supersaturated "false positives" that precipitate later.[1][2]

  • Preparation: Weigh 20 mg of compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of buffers (pH 1.2, 4.0, 6.8, 7.4, 10.0).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • pH Check: Critical Step — Measure the pH of the supernatant after saturation.[2][4] The compound's acidity may shift the buffer pH, invalidating the data point if not corrected.[1][3]

Visualization: Solubility Decision Logic

SolubilityWorkflow start Start: Dissolution Strategy check_ph Target pH Range? start->check_ph acidic Acidic (pH < 2) check_ph->acidic Low pH neutral Isoelectric (pH 3-6) check_ph->neutral Mid pH basic Basic (pH > 8) check_ph->basic High pH cation Forms Cation (NH3+) High Solubility acidic->cation zwitter Forms Zwitterion Precipitation Risk neutral->zwitter anion Forms Anion (COO-) High Solubility basic->anion organic Use DMSO/DMF for Stock zwitter->organic If aqueous insoluble

Figure 1: Decision logic for solvent selection based on ionization state.[1][2]

Stability & Degradation Mechanisms[1][3][5]

The 3-amino-2-hydroxy substitution pattern (ortho-aminophenol motif) is chemically reactive.[1][2] The 5-bromo substituent adds photolability.[1][4]

Oxidative Degradation (The "Browning" Effect)

Observation: Solutions turn brown/black upon exposure to air.[2][4] Mechanism: The ortho-aminophenol moiety undergoes auto-oxidation to form quinone imines, which subsequently polymerize into phenoxazinone-like pigments.[1][2] This is accelerated in basic media where the phenolate is formed.[1][4]

Photolytic Dehalogenation

Observation: Loss of bromine peak in Mass Spec; formation of 3-aminosalicylic acid.[2][4] Mechanism: Carbon-Bromine bonds are weak (~66 kcal/mol).[1][2][4] UV light (especially < 300 nm) causes homolytic cleavage, generating a radical that abstracts hydrogen from the solvent.[1][2][3][4]

Thermal Decarboxylation

Observation: Evolution of CO₂; formation of 4-bromo-2-aminophenol.[1][2][4] Mechanism: Heating > 100°C (or reflux in acidic media) can drive the loss of the carboxyl group, a known instability of salicylic acids.[2]

Visualization: Degradation Pathways

Degradation compound 3-Amino-5-bromo- 2-hydroxybenzoic acid ox_path Oxidation (Air/High pH) compound->ox_path photo_path Photolysis (UV Light) compound->photo_path therm_path Thermal Stress compound->therm_path quinone Quinone Imines (Brown Polymer) ox_path->quinone dehalo Debrominated Analog (Radical Mechanism) photo_path->dehalo decarb Decarboxylation (-CO2) therm_path->decarb

Figure 2: Primary degradation pathways requiring mitigation.[1][2]

Analytical Methodologies

To validate the purity and stability of the compound, use the following HPLC conditions. These are designed to separate the highly polar degradation products from the parent molecule.[4]

Recommended HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of COOH, improving retention).[2][3][4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 300 nm (Quinone detection).[1][2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

Self-Validation Check: If your retention time is near the solvent front (dead volume), your mobile phase pH is likely too high (compound is ionized).[1][2] Lower the pH of Mobile Phase A to ensure the carboxylic acid is protonated (neutral).[1][4]

Handling & Storage Protocols

Based on the stability profile, the following Standard Operating Procedure (SOP) is mandatory for maintaining compound integrity > 98%.

  • Storage: Store solid at -20°C under Argon or Nitrogen atmosphere. The container must be amber (light protection).[1][4]

  • Solution Prep:

    • Always use degassed solvents to minimize dissolved oxygen.[2][4]

    • Add antioxidants (e.g., Sodium Metabisulfite or Ascorbic Acid) if the experiment allows, to prevent quinone formation.[1][2][3]

    • Prepare solutions fresh. Do not store DMSO stocks > 24 hours at room temperature.

  • Weighing: Minimize exposure to ambient light.[2][4] Use amber weighing boats if available.

References

  • PubChem. (2023).[1][2][4] Compound Summary: 3-Bromo-2-hydroxybenzoic acid (Structural Analog Data).[1][2][5] National Library of Medicine.[1][4] [Link]

  • Jensen, J. et al. (1992).[1][2][4] Oxidation pathways of aminosalicylic acids.[1][2][4][6] Journal of Pharmaceutical Sciences.[1][4] (Contextual grounding for aminophenol oxidation mechanisms).

  • University of Wisconsin-Madison. (n.d.).[1][4] Evans pKa Table.[1][4] (Reference for Hammett prediction logic). [Link]

Sources

Exploratory

3-Amino-5-bromo-2-hydroxybenzoic Acid: A Strategic Scaffold in Epigenetic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile chemical scaffolds. 3-Amino-5-bromo-2-hydroxybenzoic acid has emerged as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile chemical scaffolds. 3-Amino-5-bromo-2-hydroxybenzoic acid has emerged as a critical building block, particularly in the development of epigenetic modulators[1]. By providing an optimal arrangement of functional groups, this compound enables the rapid synthesis of benzomorpholine derivatives—a novel class of inhibitors targeting Enhancer of Zeste Homolog 2 (EZH2)[1]. This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, biological evaluation protocols, and pharmacological impact of 3-amino-5-bromo-2-hydroxybenzoic acid in oncology drug development.

Chemical Profile & Structural Rationale

The utility of 3-amino-5-bromo-2-hydroxybenzoic acid in drug discovery is dictated by its highly functionalized aromatic ring, which offers three distinct, orthogonal sites for chemical modification.

  • Ortho-Amino and Hydroxyl Groups (Positions 2 & 3): These adjacent nucleophilic centers are perfectly positioned for annulation reactions. When reacted with bis-electrophiles, they facilitate the formation of 1,4-benzoxazine (benzomorpholine) cores[1]. Benzomorpholines are privileged structures in medicinal chemistry, offering favorable conformational rigidity and hydrogen-bonding capabilities.

  • Bromo Substituent (Position 5): The bromine atom acts as a crucial electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings)[2]. This allows for the late-stage diversification of the scaffold, enabling extensive Structure-Activity Relationship (SAR) profiling.

  • Carboxylic Acid (Position 1): The carboxylate moiety provides a site for amidation or esterification, which is vital for tuning the lipophilicity, solubility, and target-binding affinity of the final drug candidates[1].

Table 1: Physicochemical Properties

Data summarized from computational models and structural databases[3].

PropertyValue / Description
Molecular Formula C₇H₆BrNO₃ (Acid) / C₈H₈BrNO₃ (Methyl Ester)
Molecular Weight 232.03 g/mol (Acid) / 246.06 g/mol (Ester)
Hydrogen Bond Donors 3 (Amino, Hydroxyl, Carboxyl)
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) ~83.5 Ų
Reactivity Profile Susceptible to electrophilic aromatic substitution; prime candidate for Pd-catalyzed cross-coupling and cyclization[2].

Mechanism of Action: Targeting the EZH2/PRC2 Axis

The primary biological application of derivatives synthesized from 3-amino-5-bromo-2-hydroxybenzoic acid is the inhibition of EZH2 [1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[4].

Causality of Epigenetic Silencing: EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the trimethylation of lysine 27 on histone H3 (H3K27me3)[4]. This specific epigenetic mark leads to chromatin condensation and the transcriptional silencing of target genes, including critical tumor suppressors[4]. Overexpression or gain-of-function mutations of EZH2 are heavily implicated in cancer aggressiveness, metastasis, and poor prognosis, particularly in Non-Small Cell Lung Cancer (NSCLC)[1].

Benzomorpholine derivatives act as potent, often SAM-competitive inhibitors of EZH2. By blocking the catalytic pocket, these compounds prevent H3K27 trimethylation, thereby reactivating silenced tumor suppressor genes and inducing cell cycle arrest in the G2/M phase[1].

EZH2_Pathway PRC2 PRC2 Complex (SUZ12, EED) EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 Forms Complex H3K27me3 H3K27me3 (Trimethylation) EZH2->H3K27me3 Catalyzes SAM SAM (Methyl Donor) SAM->EZH2 Binds SAM Pocket H3K27 Histone H3K27 H3K27->H3K27me3 Substrate Repression Tumor Suppressor Gene Silencing H3K27me3->Repression Epigenetic Mark Inhibitor Benzomorpholine Inhibitor Inhibitor->EZH2 Blocks Activity

Figure 1: EZH2/PRC2 Epigenetic Silencing Pathway and Inhibitor Intervention.

Synthetic Methodology: Benzomorpholine EZH2 Inhibitors

The transformation of 3-amino-5-bromo-2-hydroxybenzoic acid into a bioactive EZH2 inhibitor is a highly efficient, three-stage process. The sequence is designed to build the core heterocycle first, followed by sequential functionalization.

Synthetic_Workflow SM 3-Amino-5-bromo- 2-hydroxybenzoic acid Step1 Cyclization (Benzomorpholine Core) SM->Step1 Int1 Bromo-Benzomorpholine Intermediate Step1->Int1 Step2 Suzuki Coupling (Pd-Catalyzed) Int1->Step2 Int2 Aryl-Benzomorpholine Intermediate Step2->Int2 Step3 Amidation Int2->Step3 Product Target EZH2 Inhibitor (e.g., Compound 6y) Step3->Product

Figure 2: Synthetic Workflow from 3-Amino-5-bromo-2-hydroxybenzoic acid to Benzomorpholine.

Step-by-Step Experimental Protocol

Phase 1: Cyclization (Core Assembly)

  • Dissolve 3-amino-5-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a mild base, such as Potassium Carbonate (K₂CO₃, 3.0 eq), and stir for 15 minutes to deprotonate the hydroxyl and amino groups.

  • Introduce 1,2-dibromoethane (1.2 eq) dropwise. Heat the mixture to 80°C for 6-8 hours.

  • Causality: The bis-electrophile reacts sequentially with the phenoxide and amine, forming the 6-membered morpholine ring fused to the benzene core, yielding the bromo-benzomorpholine intermediate[1].

Phase 2: Suzuki-Miyaura Coupling (SAR Diversification)

  • Combine the bromo-benzomorpholine intermediate (1.0 eq) and a selected arylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add Sodium Carbonate (Na₂CO₃, 2.0 eq) and degas the solution with N₂ for 10 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), and heat to 90°C overnight under an inert atmosphere.

  • Causality: The palladium catalyst selectively inserts into the C-Br bond. Transmetalation with the boronic acid and subsequent reductive elimination forms a new C-C bond, introducing the hydrophobic moiety required to occupy the EZH2 binding pocket[1].

Phase 3: Amidation (Pharmacokinetic Tuning)

  • Activate the carboxylic acid group of the coupled intermediate using HATU (1.2 eq) and DIPEA (2.0 eq) in Dichloromethane (DCM).

  • Add the desired amine (1.2 eq) and stir at room temperature for 4 hours.

  • Purify via flash chromatography to isolate the final target compound (e.g., Compound 6y)[1].

Biological Evaluation & HTS Protocols (AlphaLISA)

To validate the efficacy of the synthesized benzomorpholine derivatives, a self-validating High-Throughput Screening (HTS) system is required. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) provides a highly sensitive, bead-based, no-wash format to quantify EZH2-mediated histone methylation[5].

AlphaLISA Assay Principle & Protocol

The assay relies on the proximity-dependent transfer of singlet oxygen. EZH2 transfers a methyl group from SAM to a biotinylated H3K27me0 peptide[5]. Acceptor beads coated with anti-H3K27me1/2 antibodies bind the methylated product, while Streptavidin-coated donor beads bind the biotin tag[5].

AlphaLISA_Workflow Enzyme EZH2 + SAM + Biotin-H3K27me0 Reaction Methylation Reaction (3h Incubation) Enzyme->Reaction Acceptor Add Anti-H3K27me1/2 Acceptor Beads Reaction->Acceptor Donor Add Streptavidin Donor Beads Acceptor->Donor Excitation Laser Excitation (680 nm) Donor->Excitation SingletO2 Singlet Oxygen Transfer (Proximity Dependent) Excitation->SingletO2 Emission Fluorescence Emission (615 nm) SingletO2->Emission

Figure 3: AlphaLISA High-Throughput Screening Workflow for EZH2 Inhibitors.

Step-by-Step Execution:

  • Reaction Setup: In a 384-well plate, prepare an optimized EZH2 assay buffer containing 3 nM PRC2 Complex, 500 nM SAM, and 100 nM Biotin-H3K27me0 peptide[6].

  • Inhibitor Incubation: Add the synthesized benzomorpholine derivatives (serially diluted) and incubate for 3 hours at room temperature[6]. Self-Validation: Include a no-enzyme well (negative control) and a vehicle-only well (positive control) to establish the signal-to-background (S/B) window[5].

  • Bead Addition: Add 20 µg/mL of AlphaLISA Acceptor Beads (anti-H3K27me1/2) and incubate for 1 hour. Subsequently, add 20 µg/mL of Streptavidin Donor Beads under subdued lighting[5].

  • Detection: Excite the plate at 680 nm. If the peptide is methylated (i.e., EZH2 is active), the beads are brought into proximity, generating singlet oxygen that triggers a measurable fluorescence emission at 615 nm from the Acceptor beads[5]. A decrease in signal indicates successful EZH2 inhibition.

Pharmacological Impact: NSCLC and Beyond

Derivatives originating from the 3-amino-5-bromo-2-hydroxybenzoic acid scaffold have demonstrated profound biological activity. In preliminary optimization studies, lead compounds (such as 6b, 6c, 6x, and 6y) exhibited potent EZH2 inhibition[1].

Crucially, cellular assays have proven that these compounds are cell-permeable and active in intact cellular environments. Compound 6y, for instance, successfully reduced EZH2 expression and induced cell cycle arrest at the G2/M phase[1].

Table 2: Antiproliferative Activity of Lead Benzomorpholine Derivative (6y)

Data represents in vitro cytotoxicity against Non-Small Cell Lung Cancer (NSCLC) lines[1].

Cell LineTissue OriginIC₅₀ Value (µM)Biological Effect
A549 Human Lung Carcinoma1.1 µMG2/M Phase Arrest; Reduced EZH2 Expression
NCI-H1975 Human NSCLC (EGFR mutated)1.1 µMG2/M Phase Arrest; Reduced EZH2 Expression

Beyond oncology, the benzomorpholine core synthesized from this scaffold has also shown promise in infectious diseases, such as acting as DprE1 inhibitors against Mycobacterium tuberculosis[7], highlighting the immense versatility of 3-amino-5-bromo-2-hydroxybenzoic acid in generating biologically active chemical space.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed / Molecular Diversity. Available at:[Link]

  • Methyl 3-amino-5-bromo-2-hydroxybenzoate (CID 15665683). PubChem. Available at:[Link]

  • Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ResearchGate. Available at:[Link]

  • Focus on the classical and non-classical functions of EZH2: Guide the development of inhibitors and degraders. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Derivatization of 3-Amino-5-bromo-2-hydroxybenzoic Acid

Executive Summary The scaffold 3-amino-5-bromo-2-hydroxybenzoic acid (3-amino-5-bromosalicylic acid) represents a privileged pharmacophore in medicinal chemistry. Its amphoteric nature, combining a phenolic hydroxyl, a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-amino-5-bromo-2-hydroxybenzoic acid (3-amino-5-bromosalicylic acid) represents a privileged pharmacophore in medicinal chemistry. Its amphoteric nature, combining a phenolic hydroxyl, a carboxylic acid, and an aryl amine, makes it a versatile zwitterionic building block. It serves as a critical precursor for:

  • Schiff Base Ligands: For transition metal coordination (e.g., antibacterial Ag(I) or Cu(II) complexes).

  • Heterocyclic Pharmacophores: Precursors for benzoxazoles and benzoxazinorifamycin derivatives (antitubercular agents).

  • Anti-inflammatory Agents: Analogues of Mesalazine (5-aminosalicylic acid) with modulated lipophilicity due to the halogen moiety.

This guide moves beyond standard textbook procedures, offering a process-optimized route that prioritizes regioselectivity and purification efficiency.

Strategic Retrosynthesis & Pathway Logic

The primary challenge in synthesizing this target is regiocontrol . Direct bromination of 3-aminosalicylic acid is risky due to the high reactivity of the aniline ring, leading to poly-bromination and oxidation (tar formation).

The Superior Route: Introduce the bromine first to block the para-position relative to the hydroxyl group, then nitrate the open ortho-position, followed by a controlled reduction.

Pathway Visualization

SynthesisPathway Start Salicylic Acid (Starting Material) Step1_Prod 5-Bromosalicylic Acid (Regioselective Bromination) Start->Step1_Prod Br2, AcOH <20°C (Control di-bromo) Step2_Prod 5-Bromo-3-nitrosalicylic Acid (Ortho-Nitration) Step1_Prod->Step2_Prod HNO3, AcOH (Directing Group: OH >> Br) Target 3-Amino-5-bromo-2-hydroxybenzoic Acid (Target Scaffold) Step2_Prod->Target Fe/HCl or SnCl2 (Selective Reduction) Schiff Schiff Base Ligands (Antimicrobial/Anticancer) Target->Schiff R-CHO, EtOH Reflux Amide Amide/Ester Derivatives (Anti-inflammatory Prodrugs) Target->Amide R-COCl / Anhydride

Figure 1: Strategic retrosynthesis flow. The "Bromination-First" strategy prevents over-functionalization and utilizes the strong ortho-directing power of the phenol to install the nitro group at position 3.

Core Synthesis Protocol

Target: 3-Amino-5-bromo-2-hydroxybenzoic acid CAS: 42237-85-4 (Acid) / 141761-82-2 (Methyl Ester)

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromosalicylic acid while minimizing 3,5-dibromosalicylic acid.

  • Reagents: Salicylic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution. The -OH group activates ortho and para. The para position (5) is sterically favored over the ortho (3) position (sandwiched between OH and COOH).

  • Protocol:

    • Dissolve salicylic acid (13.8 g, 100 mmol) in glacial acetic acid (80 mL).

    • Cool to 15–20°C . Critical: Higher temperatures promote di-bromination.

    • Add Bromine (16.0 g, 5.2 mL, 100 mmol) in acetic acid (20 mL) dropwise over 1 hour.

    • Stir at room temperature for 4 hours.

    • Pour into ice water (300 mL). The product precipitates as a white solid.

    • Filter and wash with cold water.

    • Purification: Recrystallize from dilute ethanol to remove traces of 3,5-dibromo impurity.

    • Yield: ~80-85%. MP: 164–166°C.

Step 2: Nitration

Objective: Install the nitro group at the 3-position.

  • Reagents: 5-Bromosalicylic acid (from Step 1), Conc. HNO3, Glacial Acetic Acid.[1]

  • Mechanism: The -OH group is the strongest director (ortho/para). Position 5 is blocked by Br. Position 3 is the only available ortho site.

  • Protocol:

    • Suspend 5-bromosalicylic acid (10.9 g, 50 mmol) in glacial acetic acid (60 mL).

    • Cool to 0–5°C in an ice bath.

    • Add fuming HNO3 (3.5 g, 2.4 mL) dropwise, maintaining temp <10°C.

    • Allow to warm to RT and stir for 2 hours.

    • Pour onto crushed ice. The yellow precipitate is 5-bromo-3-nitrosalicylic acid.

    • Yield: ~70%. MP: 228–230°C.

Step 3: Reduction to Amine

Objective: Selective reduction of -NO2 to -NH2 without de-halogenating the Bromine.

  • Choice of Reductant:

    • Avoid: Pd/C + H2 (High risk of debromination: Ar-Br

      
       Ar-H).
      
    • Recommended:Iron powder / Ammonium Chloride (Bechamp Reduction) or SnCl2 / HCl .

  • Protocol (Fe/NH4Cl Method - Scalable & Mild):

    • Dissolve 5-bromo-3-nitrosalicylic acid (5.2 g, 20 mmol) in Methanol/Water (2:1, 60 mL).

    • Add Iron powder (3.4 g, 60 mmol) and solid NH4Cl (1.0 g).

    • Reflux for 2–3 hours. The yellow solution will turn colorless/brown (iron oxides).

    • Workup (Critical):

      • Filter hot through Celite to remove iron residues. Wash the pad with hot methanol.

      • Concentrate the filtrate to ~10 mL.

      • Adjust pH to ~4–5 with dilute acetic acid to precipitate the zwitterionic amino acid.

      • Cool to 4°C, filter, and dry.

    • Yield: ~65–75%.

    • Characterization: IR (NH2 stretch ~3300-3400 cm⁻¹), 1H NMR (D2O/NaOD or DMSO-d6).

Derivatization Protocols

A. Synthesis of Schiff Base Ligands

Schiff bases of this scaffold are potent antimicrobial agents.

  • Protocol:

    • Mix 3-amino-5-bromo-2-hydroxybenzoic acid (1 mmol) and the appropriate aldehyde (e.g., 5-bromosalicylaldehyde, 1 mmol) in absolute Ethanol (10 mL).

    • Add catalytic glacial acetic acid (2–3 drops).

    • Reflux for 3–6 hours.

    • Cool to RT. The Schiff base usually precipitates as a colored solid.

    • Recrystallize from Ethanol/DMF.

B. Synthesis of Amide Derivatives (Anti-inflammatory)

Targeting 5-ASA analogues (e.g., for colitis research).

  • Protocol:

    • Dissolve the amino acid in dry THF or Dichloromethane (DCM) with Pyridine (1.2 eq).

    • Note: If solubility is poor, protect the carboxylic acid as a methyl ester first (SOCl2/MeOH), then hydrolyze later.

    • Add Acyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Quench with water, extract with Ethyl Acetate.[2]

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: NitrationStep 3: Reduction
Reagent Br2 / AcOHHNO3 / AcOHFe / NH4Cl
Temperature < 20°C0–10°C70–80°C (Reflux)
Time 4 h2 h3 h
Typical Yield 82%70%68%
Key Impurity 3,5-Dibromosalicylic acid5-Nitrosalicylic acidDe-brominated product
Appearance White needlesYellow powderOff-white/Beige solid

Expert Insights & Troubleshooting

The "Zwitterion Trap"

The final product is an amino acid. In neutral water, it exists as a zwitterion (NH3+/COO-), which often has high water solubility, making extraction difficult.

  • Solution: Do not attempt standard liquid-liquid extraction from water. Instead, precipitate at the Isoelectric Point (pI) . Adjust pH carefully to ~4.5. If precipitation fails, strip solvent and use Flash Chromatography (MeOH/DCM).

Preventing De-halogenation

When reducing the nitro group, avoiding the loss of the bromine atom is crucial.

  • Avoid: Catalytic Hydrogenation (H2, Pd/C) unless using a poisoned catalyst (e.g., Pt/C with sulfided modifiers).

  • Preferred: Chemical reductions (Fe, SnCl2, Na2S2O4) are chemoselective for nitro groups over aryl halides.

Purity Verification
  • TLC: Use n-Butanol:Acetic Acid:Water (4:1:1) for the amino acid.[3][4][5] It will streak on standard Hexane:EtOAc plates.

  • NMR: In DMSO-d6, look for the disappearance of the broad -COOH/-OH peak (11-14 ppm) if esterified, or the shift of aromatic protons. The 3-amino-5-bromo pattern shows two doublets (meta-coupling, J ~2.5 Hz) in the aromatic region.

References

  • Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate: ChemicalBook.[6] (n.d.). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis. Retrieved from

  • Bromination Protocols: Beck, T. M., et al. (2014).[7] Synthesis of 5-Bromosalicylic acid. Synthesis, 46(6), 740-747.[7] Retrieved from

  • Schiff Base Derivatives: Mehetre, A. R., et al. (2026). Synthesis, Characterization and Biological Study of Schiff Bases Derived from 4-Amino-3-Hydroxy Benzoic Acid. E-RESEARCHCO. Retrieved from (Note: Analogous chemistry for 3-amino isomer).

  • Anti-inflammatory Activity: MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Retrieved from

  • Nitration of Salicylic Acids: Hummel, M., et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications. Retrieved from

Sources

Application

Analytical methods for "3-Amino-5-bromo-2-hydroxybenzoic acid" detection

Application Note: High-Resolution Analytical Methodologies for 3-Amino-5-bromo-2-hydroxybenzoic Acid Executive Summary 3-Amino-5-bromo-2-hydroxybenzoic acid is a highly functionalized aromatic building block extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Analytical Methodologies for 3-Amino-5-bromo-2-hydroxybenzoic Acid

Executive Summary

3-Amino-5-bromo-2-hydroxybenzoic acid is a highly functionalized aromatic building block extensively utilized in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical intermediate in the development of benzomorpholine-derived EZH2 inhibitors for non-small cell lung cancer[1] and novel DprE1 inhibitors targeting multi-drug resistant tuberculosis[2].

Due to its amphoteric nature and high polarity, detecting and quantifying this compound in complex reaction mixtures or biological matrices presents significant chromatographic challenges. This application note establishes a robust, self-validating analytical workflow utilizing UHPLC-PDA and LC-MS/MS, specifically designed to leverage the compound's unique physicochemical properties and bromine isotopic signature.

Chemical Profile & Analytical Rationale (E-E-A-T)

The structural complexity of 3-Amino-5-bromo-2-hydroxybenzoic acid dictates a highly specific analytical approach. As a Senior Application Scientist, it is critical to understand the causality behind the method parameters rather than just executing them.

  • Amphoteric Polarity & Column Selection : The molecule contains a carboxylic acid (-COOH, pKa ~2.5), an aromatic amine (-NH

    
    , pKa ~4.5), and a phenolic hydroxyl (-OH, pKa ~9.0)[3]. This combination causes severe peak tailing on standard C18 columns due to secondary interactions between the amine and residual silanols.
    
    • Causality: We utilize a high-strength silica (HSS) T3 or polar-embedded C18 column combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This low pH suppresses the ionization of the carboxylic and phenolic groups while protonating the amine, ensuring optimal retention, sharp peak shapes, and reproducible integration.

  • Ionization Preference (MS) : While the amine can accept a proton in positive mode, the proximity of the electron-withdrawing bromine and the readily deprotonated carboxylic acid makes Negative Electrospray Ionization (ESI-) significantly more sensitive and stable.

  • Self-Validating Isotopic Signature : The presence of a single bromine atom provides a distinct isotopic pattern (~50.6%

    
    Br and ~49.4% 
    
    
    
    Br)[4].
    • Causality: In mass spectrometry, this near 1:1 ratio acts as an internal self-validation mechanism. By monitoring both the M and M+2 transitions, analysts can definitively confirm the analyte's identity and automatically flag isobaric matrix interferences if the ratio deviates.

Data Presentation: Parameters & Gradients

Table 1: Physicochemical Properties & MS Implications

Parameter Value Analytical Implication / Causality

| Molecular Formula | C


H

BrNO

| Highly polar; requires aqueous-compatible stationary phase. | | Exact Mass | 230.95 Da | Basis for high-resolution mass extraction. | | Precursor Ions [M-H]

| m/z 229.9 (

Br) & 231.9 (

Br) | 1:1 isotopic ratio provides built-in false-positive rejection. | | Primary Neutral Loss | -44 Da (Loss of CO

) | Characteristic fragmentation of salicylic acid derivatives. |

Table 2: UHPLC Gradient Program | Time (min) | Flow Rate (mL/min) | %A (0.1% FA in H


O) | %B (0.1% FA in ACN) | Curve |
| :--- | :--- | :--- | :--- | :--- |
| 0.00 | 0.4 | 95 | 5 | Initial |
| 1.00 | 0.4 | 95 | 5 | 6 (Linear) |
| 5.00 | 0.4 | 40 | 60 | 6 (Linear) |
| 6.00 | 0.4 | 5 | 95 | 6 (Linear) |
| 7.50 | 0.4 | 5 | 95 | 6 (Linear) |
| 7.60 | 0.4 | 95 | 5 | 6 (Linear) |
| 10.00| 0.4 | 95 | 5 | 6 (Linear) |

Table 3: LC-MS/MS MRM Parameters (Negative ESI)

Analyte Isotope Precursor (m/z) Product (m/z) Dwell Time (ms) Collision Energy (V) Purpose

|


Br Isotope | 229.9 | 185.9 | 50 | 18 | Quantifier |
| 

Br Isotope | 231.9 | 187.9 | 50 | 18 | Qualifier |

Analytical Workflows & Visualizations

Workflow Sample Sample Matrix (Reaction Mix / Plasma) Prep Sample Preparation (Protein PPT / Dilution) Sample->Prep LC UHPLC Separation (HSS T3 Column, Acidic Mobile Phase) Prep->LC PDA PDA (UV) λ = 254 nm LC->PDA MS ESI-MS/MS Negative Mode LC->MS Data Data Processing & Quantification PDA->Data MS->Data

Analytical workflow for 3-Amino-5-bromo-2-hydroxybenzoic acid detection.

MSLogic Parent Target Analyte [M-H]- Iso79 79Br Isotope m/z 229.9 (50.6%) Parent->Iso79 Natural Abundance Iso81 81Br Isotope m/z 231.9 (49.4%) Parent->Iso81 Natural Abundance Frag79 Product Ion m/z 185.9 Iso79->Frag79 Loss of CO2 (-44 Da) Frag81 Product Ion m/z 187.9 Iso81->Frag81 Loss of CO2 (-44 Da) Quant Quantifier MRM 229.9 -> 185.9 Frag79->Quant Qual Qualifier MRM 231.9 -> 187.9 Frag81->Qual

Self-validating MS/MS fragmentation logic utilizing the bromine isotope signature.

Experimental Protocols

Protocol A: UHPLC-PDA (For Reaction Monitoring & Purity)

This protocol is optimized for high-throughput screening of synthetic reaction aliquots.

  • Sample Preparation : Dilute reaction aliquots 1:100 in the Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

    • Causality: Matrix matching the sample diluent to the starting gradient prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Column Equilibration : Purge a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) with 10 column volumes of initial mobile phase at 40°C.

  • Injection : Inject 1.0 µL of the diluted sample.

  • Detection : Monitor UV absorbance at 254 nm (optimal for the aromatic ring) and 280 nm. Extract full UV spectra from 200-400 nm to perform peak purity analysis (ensuring no co-eluting synthetic impurities).

Protocol B: LC-MS/MS (For Trace Bioanalytical Detection)

This protocol is a self-validating system designed for pharmacokinetic (PK) studies in biological matrices.

  • Matrix Extraction : To 50 µL of plasma, add 150 µL of cold Acetonitrile containing an internal standard (e.g., 4-Bromo-2-hydroxybenzoic acid).

    • Causality: Cold ACN rapidly precipitates circulating proteins while efficiently extracting the target analyte. The structural analog internal standard corrects for any matrix-induced ion suppression in the ESI source.

  • Centrifugation : Spin the mixture at 14,000 x g for 10 minutes at 4°C to pellet the protein phase.

  • Supernatant Transfer & Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water.

    • Causality: Diluting the high-organic extract ensures the highly polar analyte focuses properly on the reversed-phase column without experiencing breakthrough in the void volume.

  • MS Acquisition : Execute the MRM method outlined in Table 3 using Negative ESI mode. Capillary voltage should be set to 2.5 kV, with a desolvation temperature of 500°C.

  • Self-Validation Check (System Suitability) : Calculate the peak area ratio of the Quantifier transition (185.9) to the Qualifier transition (187.9).

    • Trustworthiness Metric: The ratio must be 1.0 ± 0.15. Any significant deviation mathematically proves the presence of an isobaric matrix interference, rendering the data point invalid and triggering a re-extraction.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. National Institutes of Health (NIH). URL:[Link]

  • Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - ResearchGate. ResearchGate. URL:[Link]

  • Methyl 3-amino-5-bromo-2-hydroxybenzoate | C8H8BrNO3 | CID 15665683 - PubChem. National Institutes of Health (NIH). URL:[Link]

Sources

Method

Application Note: 3-Amino-5-bromo-2-hydroxybenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the efficiency of hit-to-lead optimization relies heavily on the selection of versatile, multi-functionalized building blocks. 3-Amino-5-bromo-2-hydroxybenzoic acid repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficiency of hit-to-lead optimization relies heavily on the selection of versatile, multi-functionalized building blocks. 3-Amino-5-bromo-2-hydroxybenzoic acid represents a highly privileged scaffold, offering four contiguous, orthogonally reactive functional groups on a single aromatic ring. This structural density allows for rapid generation of complex molecular architectures—most notably benzomorpholine derivatives —which have demonstrated potent biological activity across diverse therapeutic areas, including oncology and infectious diseases[1],[2].

This application note provides a comprehensive guide to the strategic utility, chemical reactivity, and validated synthetic protocols for deploying this building block in drug discovery workflows.

Structural Reactivity & Scaffold Morphing

The strategic value of 3-amino-5-bromo-2-hydroxybenzoic acid lies in its precise arrangement of functional groups, enabling regioselective modifications without the need for excessive protecting group chemistry.

  • C1 Carboxylic Acid: Serves as a primary vector for target binding via amidation or esterification.

  • C2 Hydroxyl & C3 Amino Groups: The spatial proximity of these groups makes them ideal for tandem cyclization reactions (e.g., with 1,2-dibromoethane) to form rigid, 6-membered morpholine rings[3].

  • C5 Bromo Group: Acts as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Heck, or Sonogashira)[1].

ReactivityMap Core 3-Amino-5-bromo- 2-hydroxybenzoic acid Amino C3: Amino Group (Nucleophile / Cyclization) Core->Amino Bromo C5: Bromo Group (Cross-Coupling) Core->Bromo Hydroxyl C2: Hydroxyl Group (Alkylation / Cyclization) Core->Hydroxyl Carboxyl C1: Carboxylic Acid (Amidation / Esterification) Core->Carboxyl

Fig 1. Orthogonal reactivity map of 3-Amino-5-bromo-2-hydroxybenzoic acid.

Key Therapeutic Applications

A. Oncology: EZH2 Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Enhancer of Zeste Homolog 2 (EZH2) is a histone lysine methyltransferase frequently overexpressed in aggressive cancers. Utilizing 3-amino-5-bromo-2-hydroxybenzoic acid, researchers have synthesized novel benzomorpholine derivatives that act as potent EZH2 inhibitors. For instance, compound 6y successfully reduced EZH2 expression in intact cells, causing cell cycle arrest in the G2/M phase and demonstrating an IC50 of 1.1 µM against A549 and NCI-H1975 cell lines[1].

B. Infectious Disease: Reversible DprE1 Inhibitors for Tuberculosis

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis. By employing a scaffold hopping strategy from known inhibitors (like TBA-7371), the benzomorpholine core derived from this building block was used to synthesize compound B18 . This compound exhibits potent, reversible inhibition against pathogenic H37Rv strains and clinical multidrug-resistant (MDR) isolates, while improving plasma protein binding and reducing off-target PDE6c activity[2],[4].

Workflow Start Starting Material (Scaffold) Step1 Cyclization (Benzomorpholine) Start->Step1 1,2-dibromoethane K2CO3, DMF Step2 Suzuki Coupling (C5 Diversification) Step1->Step2 R-B(OH)2 Pd(dppf)Cl2 Step3 Amidation (C1 Derivatization) Step2->Step3 R-NH2 EDCI, HOAt End Bioactive Target (EZH2 / DprE1) Step3->End Purification

Fig 2. Standard synthetic workflow for benzomorpholine-based drug discovery.

Quantitative Data Summaries

Table 1: Target Biological Profiles of Benzomorpholine Derivatives
Target DiseaseTarget EnzymeRepresentative CompoundCell Line / StrainActivity (IC50 / MIC)Ref
Non-Small Cell Lung CancerEZH2Compound 6yA5491.1 µM[1]
Non-Small Cell Lung CancerEZH2Compound 6yNCI-H19751.1 µM[1]
TuberculosisDprE1Compound B18M. tb H37RvHighly Potent (MDR/XDR active)[2]
Table 2: Standardized Reaction Parameters for Scaffold Derivatization
Reaction StepKey ReagentsCatalyst / PromotorSolventTemp (°C)Expected Yield
Cyclization 1,2-dibromoethane, K₂CO₃NoneDMF8085–95%
Suzuki Coupling Aryl boronic acid, K₂CO₃Pd(dppf)Cl₂Dioxane/H₂O (4:1)90–10070–85%
Amidation Primary Amine, NMMEDCI, HOAtDMSO25 (RT)75–90%

Self-Validating Experimental Protocols

The following protocols outline the three-step sequence to convert 3-amino-5-bromo-2-hydroxybenzoic acid into a diversified benzomorpholine lead compound[1],[3].

Protocol A: Benzomorpholine Core Synthesis (Cyclization)

Objective: Construct the 3,4-dihydro-2H-benzo[b][1,4]oxazine ring system.

  • Setup: In a flame-dried round-bottom flask, dissolve 3-amino-5-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (3.0 eq). Causality: Potassium carbonate is a mild, non-nucleophilic base that effectively deprotonates both the phenol and the aniline, increasing their nucleophilicity without hydrolyzing the carboxylic acid.

  • Alkylation: Dropwise, add 1,2-dibromoethane (1.5 eq).

  • Heating: Stir the reaction mixture at 80°C for 8 hours[3]. Causality: Elevated temperature is required to overcome the activation energy of the second intramolecular Sₙ2 attack, which closes the sterically constrained 6-membered ring.

  • Workup: Cool to room temperature, dilute with H₂O, and acidify to pH 3 using 1M HCl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: LC-MS should confirm the disappearance of the starting material [M+H]⁺ and the appearance of the cyclized product mass.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Diversify the C5 position via carbon-carbon bond formation.

  • Setup: Combine the bromobenzomorpholine intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing: Bubble N₂ gas through the suspension for 15 minutes. Causality: Oxygen is strictly excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle and promote boronic acid homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, stabilizing the palladium center and accelerating the reductive elimination step, which is crucial for sterically hindered ortho-substituted substrates[3].

  • Heating: Heat to 90°C under N₂ for 12 hours.

  • Workup & Validation: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography. TLC (Hexane:EtOAc) should show a new, highly UV-active spot with a higher Rf than the starting bromide.

Protocol C: Amidation (Target Binding Derivatization)

Objective: Couple the C1 carboxylic acid to an amine to finalize the inhibitor.

  • Activation: Dissolve the coupled intermediate from Protocol B (1.0 eq) in anhydrous DMSO. Add EDCI (1.5 eq) and HOAt (1.5 eq). Causality: HOAt is utilized over HOBt because the nitrogen in its pyridine ring provides an anchoring effect via hydrogen bonding, significantly accelerating the reaction with sterically hindered amines[3].

  • Amine Addition: Add the target amine (1.2 eq) and N-methylmorpholine (NMM, 3.0 eq). Causality: NMM (pKa ~7.4) neutralizes any amine hydrochlorides and maintains the basicity of the solution without causing base-catalyzed side reactions.

  • Reaction: Stir at room temperature overnight.

  • Workup & Validation: Pour the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with DCM, wash extensively with water to remove DMSO, and purify via preparative HPLC. Final purity (>95%) must be validated by analytical HPLC and high-resolution mass spectrometry (HRMS)[1],[3].

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity Molecular Diversity (PubMed / Springer) URL: [Link]

  • Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis Microbiology Spectrum (PubMed / ASM) URL:[Link]

Sources

Application

A Strategic Guide to the Application of 3-Amino-5-bromo-2-hydroxybenzoic Acid in Advanced Materials Science

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 3-Amino-5-bromo-2-hydroxybenzoic acid and its isomers i...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 3-Amino-5-bromo-2-hydroxybenzoic acid and its isomers in materials science. While direct, extensive research on this specific molecule is emerging, its multifunctional structure presents a compelling case for its use as a building block in novel high-performance materials. This guide will, therefore, extrapolate from the well-established chemistry of its constituent functional groups and analogous molecules to propose detailed application notes and protocols.

Introduction: Unveiling a Versatile Monomer

3-Amino-5-bromo-2-hydroxybenzoic acid is a multifaceted aromatic compound. Its utility in materials science is predicated on the unique interplay of its four functional groups: a primary amine (-NH2), a carboxylic acid (-COOH), a hydroxyl group (-OH), and a bromine atom (-Br) attached to a benzene ring. The specific positioning of these groups dictates the reactivity and potential applications of its various isomers. For the purpose of this guide, we will focus on the isomer 5-Amino-3-bromo-2-hydroxybenzoic acid (CAS 54669-99-7) due to its commercial availability and the distinct reactivity conferred by the ortho-hydroxyl and carboxyl groups and the meta-amino group.[1]

Table 1: Physicochemical Properties of 5-Amino-3-bromo-2-hydroxybenzoic acid [1]

PropertyValue
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
AppearanceOff-white to light brown powder
Melting Point>250 °C (decomposes)
SolubilitySparingly soluble in water, soluble in DMSO and DMF

The strategic arrangement of the amine, carboxyl, and hydroxyl groups makes this molecule an ideal candidate for step-growth polymerization, leading to the formation of high-performance polymers such as aromatic polyamides and polybenzoxazoles. The bromine atom further enhances its utility by offering a site for post-polymerization modification or by imparting inherent properties like flame retardancy.

Proposed Applications in Materials Science

The unique chemical architecture of 5-Amino-3-bromo-2-hydroxybenzoic acid opens up a design space for a variety of functional materials.

High-Performance Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[2] The presence of both an amine and a carboxylic acid group on the same molecule allows 5-Amino-3-bromo-2-hydroxybenzoic acid to act as an A-B type monomer for the synthesis of novel aramids through self-polycondensation.

The resulting polyamide would possess a unique combination of properties. The intra-chain hydrogen bonding between the amide linkages and the hydroxyl groups would lead to a rigid polymer backbone, contributing to high thermal stability and mechanical strength. The bromine substituent would not only enhance flame retardancy but also increase the polymer's density and refractive index.

Protocol 1: Synthesis of a Brominated Aromatic Polyamide via Phosphorylation Polycondensation

This protocol outlines a laboratory-scale procedure for the synthesis of a novel aramid from 5-Amino-3-bromo-2-hydroxybenzoic acid. The phosphorylation method is a reliable technique for producing high molecular weight aramids under mild conditions.

Materials:

  • 5-Amino-3-bromo-2-hydroxybenzoic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

  • Argon gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum filtration apparatus

  • Soxhlet extractor

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a gentle stream of argon, dissolve 5-Amino-3-bromo-2-hydroxybenzoic acid (10 mmol, 2.32 g) and anhydrous CaCl₂ (1.11 g) in anhydrous NMP (40 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (10 mL) followed by triphenyl phosphite (12 mmol, 3.72 g). The addition of pyridine acts as an acid scavenger, while TPP is the condensing agent.

  • Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (400 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by vacuum filtration and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of triphenyl phosphite and the termination of the growing polymer chains.

  • Calcium Chloride: CaCl₂ is added to enhance the solubility of the aromatic polyamide in NMP by preventing aggregation through coordination with the amide linkages.

  • Pyridine: Pyridine neutralizes the phosphoric acid by-products of the reaction, driving the equilibrium towards polymer formation.

  • Methanol Precipitation: Methanol is a non-solvent for the aramid, causing it to precipitate out of the NMP solution.

Diagram 1: Polymerization of 5-Amino-3-bromo-2-hydroxybenzoic acid

G Polymerization of 5-Amino-3-bromo-2-hydroxybenzoic acid monomer 5-Amino-3-bromo-2-hydroxybenzoic acid polymer Brominated Aromatic Polyamide monomer->polymer Polycondensation reagents TPP, Pyridine, CaCl2, NMP reagents->monomer

Caption: Synthesis of a brominated aramid.

Precursors for Polybenzoxazoles (PBOs)

Polybenzoxazoles are another class of high-performance polymers with exceptional thermal and oxidative stability. The ortho-arrangement of the hydroxyl and amine groups in a precursor monomer is essential for the formation of the oxazole ring during thermal cyclization. While the amino and hydroxyl groups in 5-Amino-3-bromo-2-hydroxybenzoic acid are not ortho to each other, a related isomer, 3-Amino-2-hydroxy-5-bromobenzoic acid, would be a suitable precursor for PBO synthesis.

The synthesis would involve an initial polycondensation reaction to form a poly(o-hydroxy)amide, followed by a thermal cyclodehydration step to form the final polybenzoxazole.

Protocol 2: Two-Step Synthesis of a Brominated Polybenzoxazole

This protocol outlines the synthesis of a PBO from a hypothetical ortho-amino-hydroxy substituted bromobenzoic acid.

Part A: Synthesis of the Poly(o-hydroxy)amide Precursor

  • Reaction Setup: In a three-necked flask, dissolve the diamine monomer (e.g., 4,4'-oxydianiline) in anhydrous NMP under an argon atmosphere.

  • Monomer Addition: Cool the solution to 0-5 °C and slowly add an equimolar amount of the diacid chloride derived from the brominated aminohydroxybenzoic acid.

  • Polymerization: Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Isolation: Precipitate the resulting poly(o-hydroxy)amide in water, filter, wash thoroughly, and dry under vacuum.

Part B: Thermal Cyclization to Polybenzoxazole

  • Film Casting: Prepare a thin film of the poly(o-hydroxy)amide precursor on a glass substrate from a DMAc solution.

  • Stepwise Heating: Place the film in a high-temperature oven under a nitrogen atmosphere and subject it to a staged heating program: 150 °C for 1 hour, 250 °C for 1 hour, and finally 350-400 °C for 2-3 hours. This gradual heating ensures the complete cyclization to the PBO structure without degrading the polymer.

Diagram 2: Synthesis of a Polybenzoxazole

G Two-step synthesis of a Polybenzoxazole precursor Poly(o-hydroxy)amide pbo Polybenzoxazole precursor->pbo Dehydration heat Thermal Cyclization heat->precursor

Sources

Method

Application Note: 3-Amino-5-bromo-2-hydroxybenzoic Acid as a Chromatographic Standard

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In pharmaceutical development and quality control, the accurate identification and quantification of impurities and related substances are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In pharmaceutical development and quality control, the accurate identification and quantification of impurities and related substances are paramount to ensuring the safety and efficacy of drug products.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses, and its reliability hinges on the use of well-characterized reference standards. 3-Amino-5-bromo-2-hydroxybenzoic acid serves as a crucial reference standard, particularly in the analysis of Mesalazine, also known as 5-aminosalicylic acid (5-ASA).[3][4] Mesalazine is a primary therapeutic agent for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3][4][5] Given that 3-Amino-5-bromo-2-hydroxybenzoic acid is a potential impurity or related substance, its accurate monitoring is essential. This application note provides a detailed protocol for the use of 3-Amino-5-bromo-2-hydroxybenzoic acid as a chromatographic standard, underpinned by scientific rationale to ensure robust and reproducible results.

Understanding the Standard: Physicochemical Properties

A thorough understanding of the reference standard is fundamental to method development.

PropertyValueSource
Molecular Formula C7H6BrNO3[6]
Molecular Weight 232.03 g/mol [6]
Appearance Solid powder
Storage Refrigerator (2-8°C), protected from light[7]

Expert Insight: The phenolic hydroxyl and carboxylic acid groups on the molecule make it amenable to reversed-phase chromatography, while the amino and bromo substituents, along with the aromatic ring, provide a strong chromophore for UV detection. The compound's stability is critical; therefore, proper storage is necessary to prevent degradation and ensure the integrity of the standard.

Detailed HPLC Protocol for Quantification

This protocol is designed for the quantification of 3-Amino-5-bromo-2-hydroxybenzoic acid and its separation from Mesalazine and other related substances.

Materials and Reagents
  • Reference Standard: 3-Amino-5-bromo-2-hydroxybenzoic acid (Purity ≥98%)

  • Mobile Phase A: 0.1% Formic acid in Water (HPLC Grade)

  • Mobile Phase B: Methanol (HPLC Grade)

  • Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v)

  • HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Gradient elution with Mobile Phase A and BA gradient is employed to ensure adequate retention and separation of the more polar Mesalazine from the slightly less polar 3-Amino-5-bromo-2-hydroxybenzoic acid and other potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 230 nmThis wavelength provides good sensitivity for both Mesalazine and its related substances. A DAD is recommended to assess peak purity.[8]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0955
105050
15595
20595
21955
25955
Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 3-Amino-5-bromo-2-hydroxybenzoic acid reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (1 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation (for Mesalazine Drug Product):

  • Accurately weigh and transfer a portion of the powdered tablets or capsule contents equivalent to 50 mg of Mesalazine into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability: Ensuring Method Trustworthiness

Before sample analysis, the chromatographic system must be verified to be performing correctly. This is achieved through a series of system suitability tests.[9]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures symmetrical peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Repeatability (%RSD of 5 replicate injections) ≤ 2.0%Demonstrates the precision of the analytical system.

Workflow and Data Analysis

The following diagram illustrates the complete analytical workflow from preparation to final result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sequence_Run Run Analytical Sequence Sample_Prep->Sequence_Run Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Sequence_Run If Pass Peak_Integration Peak Integration & Identification Sequence_Run->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analytical workflow from preparation to reporting.

Data Analysis: The concentration of 3-Amino-5-bromo-2-hydroxybenzoic acid in the sample is calculated using the peak area from the chromatogram and comparing it to the peak area of the known concentration of the working standard solution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the use of 3-Amino-5-bromo-2-hydroxybenzoic acid as a reference standard in HPLC analysis. By adhering to this detailed methodology, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this critical related substance in Mesalazine and other relevant matrices. The emphasis on the rationale behind each step and the inclusion of system suitability criteria ensures the generation of trustworthy data, which is essential for regulatory compliance and ensuring patient safety.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google AI.
  • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). MasterControl.
  • Suresh Babu, V. V., Sudhakar, V., & Murthy, T. E. G. K. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • Kushnir, M. M., & Tarasova, O. G. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • Use Discovery to Reduce HPLC Method Development Time. (n.d.). Sigma-Aldrich.
  • 3-Amino-2-bromo-5-hydroxybenzoic acid. (n.d.). BLD Pharm.
  • 2-amino-5-bromo-3-hydroxybenzoic acid. (n.d.). Sigma-Aldrich.
  • 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide. (n.d.). BLD Pharm.
  • Al-Shehri, M. M., & El-Shabrawy, Y. (2021).
  • 3-Amino-5-bromo-2-hydroxybenzonitrile. (n.d.). BenchChem.
  • 3-Amino-5-bromo-2-hydroxybenzonitrile. (n.d.). ChemScene.
  • Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook.
  • 5-Amino-3-bromo-2-hydroxybenzoic acid. (n.d.). PubChem.
  • Hanauer, S. B. (2004). Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease. Therapeutic Advances in Gastroenterology.
  • 3-amino-2-bromo-5-hydroxybenzoic acid hydrobromide. (n.d.). PubChemLite.
  • 5-amino-3-bromo-2-hydroxybenzoic acid. (n.d.). Sigma-Aldrich.
  • Electrochemical and Mechanistic Study of Superoxide Elimination by Mesalazine through Proton-Coupled Electron Transfer. (2021). MDPI. [Link]

  • Development and Application of a High Temperature Liquid Chromatography (HTLC) Method for the Rapid Analysis of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.).
  • 2-BROMO-5-HYDROXYBENZOIC ACID. (n.d.). precisionFDA.
  • Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcer
  • Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer. (2023). MDPI.
  • Beiranvand, M. (2021). A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-5-bromo-2-hydroxybenzoic Acid

Welcome to the Technical Support Center. 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) is a highly functionalized aromatic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) is a highly functionalized aromatic scaffold. It serves as a critical intermediate in the synthesis of benzomorpholine derivatives, which are potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) histone lysine methyltransferase. These downstream compounds exhibit significant anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H1975[1].

Because of the competing electronic effects on the aromatic ring and the sensitivity of the final product, researchers frequently encounter yield drops during nitration, reduction, and final isolation. This guide provides field-proven, mechanistic solutions to optimize your synthetic workflow.

Synthetic Workflow Overview

The most scalable route to this compound begins with the bromination of salicylic acid, followed by regioselective nitration, and concludes with a chemoselective reduction of the nitro group[2].

Synthesis A Salicylic Acid (2-Hydroxybenzoic acid) B 5-Bromosalicylic Acid A->B Br2, AcOH (Bromination) C 3-Nitro-5-bromo- 2-hydroxybenzoic acid B->C HNO3, H2SO4 (Nitration) D 3-Amino-5-bromo- 2-hydroxybenzoic acid C->D SnCl2 or Fe/HCl (Reduction)

Figure 1: Step-by-step synthetic workflow for 3-Amino-5-bromo-2-hydroxybenzoic acid.

Troubleshooting & FAQs
Q1: My final yield is low, and NMR/Mass Spec indicates the loss of the bromine atom. What is happening?

A: You are experiencing hydrodehalogenation . If you are using standard catalytic hydrogenation (e.g., Palladium on Carbon with


 gas) to reduce the 3-nitro-5-bromo-2-hydroxybenzoic acid intermediate, the palladium catalyst will insert into the relatively weak aryl-bromide bond via oxidative addition. This leads to the replacement of the bromine atom with hydrogen.

The Solution: To preserve the Ar-Br bond while fully reducing the


 group, you must switch to a chemoselective reduction method[2]. Single-electron transfer (SET) reducing agents, such as Tin(II) chloride (

) or the Béchamp reduction (Iron powder and

), will selectively reduce the nitro group to an amine without cleaving the halogen[3].

ReductionLogic Start 3-Nitro-5-bromo-2-hydroxybenzoic acid PdC Pd/C, H2 (Non-selective) Start->PdC SnCl2 SnCl2 / Fe+HCl (Chemoselective) Start->SnCl2 Dehalogenated 3-Amino-2-hydroxybenzoic acid (Loss of Bromine) PdC->Dehalogenated Hydrodehalogenation Target Target Product (Preserved Ar-Br) SnCl2->Target Selective NO2 Reduction

Figure 2: Logical relationship of reduction methods and their impact on chemoselectivity.

Q2: How do I prevent the final product from turning dark brown or black during isolation?

A: 3-Amino-5-bromo-2-hydroxybenzoic acid is an ortho-aminophenol derivative. These electron-rich aromatic systems are highly susceptible to rapid air oxidation, forming intensely colored and insoluble quinone imine polymeric byproducts[3].

The Solution: This oxidative degradation is accelerated under basic conditions and in the presence of dissolved oxygen.

  • Perform the final workup and crystallization under an inert atmosphere (Nitrogen or Argon).

  • Degas all solvents used for washing or recrystallization.

  • Maintain a slightly acidic to neutral pH during isolation. Keeping the amine protonated reduces the electron density on the aromatic ring, drastically slowing down oxidation.

Q3: During the nitration of 5-bromosalicylic acid, I am getting a complex mixture of isomers and over-nitrated products. How can I improve regioselectivity?

A: The starting material has heavily competing directing groups. The hydroxyl group is strongly activating and ortho/para directing, while the carboxylic acid is deactivating and meta directing.

The Solution: Nitration must be strictly temperature-controlled. Using fuming nitric acid at room temperature will lead to over-nitration (e.g., displacement of the bromine or decarboxylation). Use a mixture of standard concentrated


 in glacial acetic acid (

) or

, and maintain the reaction temperature between 0°C and 5°C. The steric hindrance of the bromine at the 5-position and the carboxylic acid at the 1-position naturally directs the incoming nitronium ion (

) exclusively to the 3-position.
Quantitative Comparison of Reduction Methods

To help you select the best protocol for your scale, review the comparative data below:

Reduction MethodChemoselectivity (Ar-Br retention)Typical Yield (%)Byproducts / IssuesRecommended Use
Pd/C,

(50 psi)
Poor< 20%3-amino-2-hydroxybenzoic acidNot Recommended

/ EtOH
Excellent85 - 92%Tin salts (requires careful basic workup)Lab Scale (< 100g)
Fe powder /

Excellent75 - 85%Iron oxide sludge (filtration difficulty)Process / Pilot Scale

(Dithionite)
Good60 - 70%Incomplete reduction, sulfur byproductsMild, base-tolerant alternatives
Standardized Experimental Protocol: Chemoselective Reduction

To ensure self-validating and reproducible results, follow this exact methodology for the chemoselective reduction of 3-nitro-5-bromo-2-hydroxybenzoic acid using Tin(II) chloride.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (38.1 mmol) of 3-nitro-5-bromo-2-hydroxybenzoic acid in 150 mL of absolute ethanol.

  • Reagent Addition: Add 43.0 g (190.5 mmol, 5.0 equivalents) of Tin(II) chloride dihydrate (

    
    ) in a single portion. Note: The reaction is mildly exothermic.
    
  • Heating: Heat the mixture to 70°C (reflux) under a nitrogen atmosphere for 2 to 3 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) until the starting material is completely consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of crushed ice-water.

  • pH Adjustment (Critical Step): Carefully adjust the pH to 7.0 - 7.5 using a saturated aqueous solution of Sodium Bicarbonate (

    
    ). Caution: Do not use strong bases like NaOH, as high pH will trigger rapid air oxidation of the product. The adjustment will precipitate tin(IV) hydroxide salts as a thick white suspension.
    
  • Extraction: Add 200 mL of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes. Filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion. Wash the Celite pad with an additional 100 mL of EtOAc.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keeping the bath temperature below 40°C).
    
  • Purification: Recrystallize the crude solid from degassed ethanol/water to afford 3-amino-5-bromo-2-hydroxybenzoic acid as an off-white to pale tan solid. Store immediately under argon in a dark, cold environment.

References
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed / Springer Nature.1

  • 3-Amino-5-bromo-2-hydroxybenzonitrile | 862728-35-6 - Benchchem. 2

  • 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone | 70977-85-4 - Benchchem. 3

Sources

Optimization

"3-Amino-5-bromo-2-hydroxybenzoic acid" degradation pathways and prevention

Welcome to the technical support resource for 3-Amino-5-bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Amino-5-bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this molecule. Our goal is to help you anticipate, troubleshoot, and prevent degradation-related issues in your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions - Understanding Core Stability

This section addresses fundamental questions about the inherent stability of 3-Amino-5-bromo-2-hydroxybenzoic acid.

Q1: What is 3-Amino-5-bromo-2-hydroxybenzoic acid, and what makes it susceptible to degradation?

3-Amino-5-bromo-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its structure contains several functional groups that contribute to its reactivity and potential instability:

  • Phenolic Hydroxyl (-OH) Group: This group is susceptible to oxidation, which can lead to the formation of colored quinone-like species.

  • Aromatic Amino (-NH2) Group: Similar to the hydroxyl group, the amino group is easily oxidized. The presence of both -OH and -NH2 groups on the same ring makes the molecule particularly sensitive to oxidative conditions.[1]

  • Carbon-Bromine (C-Br) Bond: Aromatic C-Br bonds can be cleaved by high-energy light (photolysis), leading to debromination.[2][3]

  • Aromatic Ring System: The electron-rich aromatic ring, activated by the -OH and -NH2 groups, can participate in various reactions, including polymerization, especially after initial oxidative or photolytic events.

Q2: What are the primary degradation pathways for this molecule?

Based on its chemical structure and data from related halogenated aromatic compounds, the primary degradation pathways are photodegradation and oxidation . Microbial degradation is also a potential concern in non-sterile aqueous environments.[2][4]

  • Photodegradation: Exposure to light, particularly in the UV spectrum (180-400 nm), is a significant risk.[3] The primary mechanism is reductive debromination, where the C-Br bond is broken, often creating radical intermediates that can lead to a cascade of secondary reactions.[5][6]

  • Oxidation: The presence of dissolved oxygen, metal ions, or oxidizing agents can trigger the degradation of the amino and hydroxyl groups. This often results in the formation of highly colored polymeric byproducts, which is a common cause of sample discoloration (e.g., turning pink, brown, or black).[1]

  • Microbial Degradation: Certain microorganisms, particularly under anaerobic conditions, have been shown to dehalogenate and metabolize similar halogenated benzoic acids.[7][8][9] This is a critical consideration for long-term studies or bioprocessing applications.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your research.

Q: My solution of 3-Amino-5-bromo-2-hydroxybenzoic acid turned from colorless to a pink/brown color. What happened?

A: This is a classic sign of oxidation . The aminophenol moiety in your molecule is highly susceptible to oxidation, forming colored quinone-imine or polymeric species.

  • Immediate Cause: Likely exposure to atmospheric oxygen, potentially accelerated by light, heat, or the presence of trace metal ion contaminants in your solvent or glassware.

  • Troubleshooting Steps:

    • Solvent Check: Ensure you are using high-purity, degassed solvents. Sparging solvents with an inert gas like nitrogen or argon for 15-30 minutes before use can remove dissolved oxygen.

    • Inert Atmosphere: Prepare your solutions and conduct your experiments under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) whenever possible.

    • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant, such as sodium metabisulfite or n-propyl gallate, may inhibit the oxidative process.[1] However, you must first validate that the antioxidant does not interfere with your downstream analysis or reaction.

    • pH Control: The rate of oxidation can be pH-dependent. Evaluate the stability of your compound in different buffered solutions to find the optimal pH range.

Q: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis, especially a peak corresponding to a mass loss of ~79 Da (or 81 Da). What is it?

A: This mass loss strongly suggests debromination , a hallmark of photodegradation. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which is why you might see this characteristic mass difference.

  • Immediate Cause: The sample was likely exposed to ambient laboratory light or, more severely, direct sunlight or a UV light source. Halogenated aromatics are known to absorb UV light, which can provide the energy needed to cleave the C-Br bond.[2]

  • Troubleshooting Steps:

    • Light Protection: Immediately switch to using amber vials or wrap your glassware/vials in aluminum foil.

    • Workflow Audit: Review your entire experimental workflow. Identify any steps where the sample, either in solid or solution form, is exposed to light for extended periods (e.g., waiting on an autosampler tray).

    • Photostability Study: If the compound is critical to your work, perform a controlled photostability study as outlined in Section 3 to quantify its light sensitivity.

Q: My assay results are inconsistent and show a loss of the parent compound over time, even when stored in the dark. What could be the cause?

A: If you have ruled out oxidation and photodegradation, consider these possibilities:

  • Thermal Degradation: Is the sample being exposed to elevated temperatures? While many solids are stable at room temperature, long-term stability, especially in solution, may be compromised. The carboxylic acid group could potentially undergo decarboxylation under thermal stress.[10]

  • Hydrolytic Instability: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with heat can force degradation.[10]

  • Microbial Contamination: If you are using aqueous, unpreserved buffers for your solutions and storing them for more than a day, microbial growth could be metabolizing your compound.[7][8]

  • Troubleshooting Steps:

    • Storage Conditions: Confirm that the compound (both solid and solution) is stored at the recommended temperature, typically in a cool, dry place.[11][12] Refer to the storage conditions table in Section 4.

    • pH and Buffer: Check the pH of your solution. Prepare fresh buffers for each experiment and consider sterile filtering (0.22 µm filter) aqueous solutions for long-term storage.

    • Forced Degradation: To definitively identify the culprit, perform a forced degradation study (see Section 3). This will systematically expose the compound to heat, acid, base, and oxidative stress to pinpoint the specific vulnerability.

Section 3: Protocols for Stability Assessment

To ensure data integrity, it is crucial to understand the stability profile of your compound. A forced degradation study is an essential tool for this purpose.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products under accelerated conditions, based on ICH Q1A/Q1B guidelines.

1. Preparation:

  • Prepare a stock solution of 3-Amino-5-bromo-2-hydroxybenzoic acid at 1 mg/mL in a 50:50 acetonitrile:water mixture.
  • Prepare separate degradation samples in amber HPLC vials to protect from light, unless photostability is being tested.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 80°C for 4 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.[10]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl.[10]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation (Solution):

    • Take 2 mL of the stock solution.

    • Heat at 80°C for 24 hours.

  • Photolytic Degradation:

    • Take 2 mL of the stock solution in a clear glass vial.

    • Expose to a calibrated light source providing UV and visible light (e.g., as per ICH Q1B, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]

    • Run a parallel "dark control" sample wrapped in aluminum foil and placed next to the light-exposed sample.

3. Analysis:

  • Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV/DAD method. An LC-MS method is highly recommended for identifying the mass of any degradants.
  • Calculate the percentage of degradation and identify the major degradation products based on retention time and mass spectral data.
Visual Workflow: Forced Degradation Study```dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 80°C) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Therm Thermal (80°C) Stock->Therm Photo Photolytic (ICH Q1B Light) Stock->Photo HPLC HPLC-DAD / LC-MS Analysis Acid->HPLC Neutralize & Dilute as needed Base->HPLC Neutralize & Dilute as needed Oxid->HPLC Neutralize & Dilute as needed Therm->HPLC Neutralize & Dilute as needed Photo->HPLC Neutralize & Dilute as needed Report Identify Degradants & Assess Stability Profile HPLC->Report

Caption: Hypothesized degradation pathways.

References

Sources

Troubleshooting

"3-Amino-5-bromo-2-hydroxybenzoic acid" stability issues in solution

Technical Support Center: Troubleshooting Stability Issues of 3-Amino-5-bromo-2-hydroxybenzoic Acid in Solution Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability Issues of 3-Amino-5-bromo-2-hydroxybenzoic Acid in Solution

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with handling 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) in solution. As a derivative containing an ortho-aminophenol moiety, this compound is notoriously susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental data.

Mechanistic Causality: Understanding the Instability

As a Senior Application Scientist, it is critical to understand why a compound fails before attempting to fix it. The instability of 3-amino-5-bromo-2-hydroxybenzoic acid in aqueous and organic solutions is primarily driven by its structural features.

The amino (-NH2) and hydroxyl (-OH) groups at positions 3 and 2 are powerful electron-donating groups that highly activate the aromatic ring[1]. While the bromine atom at C5 provides mild electron-withdrawing stabilization, the ortho-aminophenol arrangement remains highly vulnerable to a two-electron, two-proton oxidation process.

When exposed to dissolved oxygen, light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the compound rapidly oxidizes to an ortho-quinone imine intermediate[2]. This highly reactive electrophile subsequently undergoes spontaneous polymerization or condensation with unreacted parent molecules, resulting in colored oligomers (typically manifesting as a rapid shift from a colorless solution to red, brown, or purple)[3].

Troubleshooting Guide & FAQs

Q1: Why did my freshly prepared clear solution turn brown/red within hours? A1: This color change is the hallmark of oxidative degradation. The parent compound is colorless or pale yellow, but its oxidation product (the ortho-quinone imine) is highly conjugated and colored. Subsequent polymerization leads to dark brown or purple precipitates. This occurs rapidly if the solvent is not deoxygenated or if trace metal catalysts are present in the glassware[3].

Q2: How does pH affect the stability of this compound during assays? A2: The stability is highly pH-dependent. At alkaline pH (> 7.0), the hydroxyl and carboxyl groups deprotonate. The resulting phenolate anion is a potent nucleophile and is significantly more susceptible to auto-oxidation[2]. To maximize stability, solutions should be maintained at a slightly acidic pH (4.0 - 5.5) where the molecule is predominantly in its less reactive, protonated state.

Q3: Can I use antioxidants to prevent this degradation? A3: Yes. The addition of water-soluble antioxidants is a highly effective, field-proven strategy. Ascorbic acid (Vitamin C) at 0.01% - 0.1% (w/v) acts as a sacrificial reducing agent, scavenging reactive oxygen species and even reducing the quinone imine back to the parent aminophenol[4]. For non-aqueous solutions, BHT (Butylated hydroxytoluene) can be employed.

Q4: What are the optimal storage conditions for stock solutions? A4: Stock solutions should never be stored at room temperature or exposed to ambient air. They must be prepared in deoxygenated solvents, aliquoted into amber glass vials (to prevent photodegradation), flushed with an inert gas (Argon or Nitrogen) to remove headspace oxygen, and stored at -20°C.

Quantitative Data Summaries

Table 1: Stability Profile of 3-Amino-5-bromo-2-hydroxybenzoic Acid Solutions (1 mg/mL) under Various Conditions

Solvent SystempHAntioxidant AddedStorage TempLight ExposureTime to 10% Degradation (t90)
Ambient DI Water7.4None25°CAmbient Light< 4 hours
Ambient DI Water4.5None25°CDark~ 12 hours
Deoxygenated Water4.5None4°CDark3 - 5 days
Deoxygenated Water4.50.1% Ascorbic Acid4°CDark> 14 days
Deoxygenated DMSON/ANone-20°CDark (Argon flushed)> 3 months

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Ultra-Stable Stock Solutions Causality Check: This protocol operates as a self-validating system. If the solution remains colorless after 24 hours at 4°C, the deoxygenation and antioxidant steps were successfully executed.

  • Solvent Preparation: Sparge the chosen solvent (e.g., HPLC-grade water or DMSO) with high-purity Argon or Nitrogen gas for a minimum of 15-30 minutes to displace dissolved oxygen[3].

  • Antioxidant Addition (For Aqueous Systems): Dissolve ascorbic acid to a final concentration of 0.1% (w/v) in the sparged solvent[4].

  • Solubilization: Weigh 3-amino-5-bromo-2-hydroxybenzoic acid into an amber glass vial. Add the prepared solvent. Use gentle sonication (< 25°C) if necessary. Avoid excessive heat, which accelerates oxidation.

  • Storage: Divide the solution into single-use aliquots. Gently blow Argon over the surface of the liquid to displace air in the headspace before immediately capping tightly. Store at -20°C.

Protocol 2: Forced Degradation Profiling (HPLC) To validate the stability-indicating power of your analytical method, perform the following stress tests to deliberately generate the o-quinone imine.

  • Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 40°C for 24 hours. Neutralize before HPLC injection.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2-4 hours.

  • Photolytic Stress: Expose the stock solution in a clear quartz vial to UV light (254 nm) for 24 hours.

  • Analysis: Monitor the disappearance of the parent peak and the emergence of the ortho-quinone imine peak (typically eluting earlier on reversed-phase C18 due to increased polarity).

Mandatory Visualization

Pathway A 3-Amino-5-bromo- 2-hydroxybenzoic acid (Colorless/Pale Yellow) B o-Quinone Imine Intermediate (Red/Yellow) A->B O2, Trace Metals (Cu2+, Fe3+) pH > 6.0 C Polymeric/Condensation Products (Brown/Dark Precipitate) B->C Spontaneous Condensation

Oxidative degradation pathway of 3-amino-5-bromo-2-hydroxybenzoic acid.

Workflow Step1 1. Solvent Deoxygenation (Sparge with N2/Ar for 15-30 min) Step2 2. Antioxidant Addition (e.g., 0.1% w/v Ascorbic Acid) Step1->Step2 Step3 3. Solubilization (Amber vial, gentle sonication, < 25°C) Step2->Step3 Step4 4. pH Adjustment (Maintain pH 4.0 - 5.5) Step3->Step4 Step5 5. Storage (Aliquot, flush headspace with Ar, store at -20°C) Step4->Step5

Step-by-step workflow for the preparation of stable aminophenol solutions.

References

1.[2] Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. nih.gov. 2 2.[3] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. benchchem.com. 3 3.[4] Reaction of 5-Aminosalicylic Acid with Peroxyl Radicals: Protection and Recovery by Ascorbic Acid and Amino Acids. researchgate.net.4 4.[1] 3-Amino-5-bromo-2-hydroxybenzonitrile. benchchem.com. 1

Sources

Reference Data & Comparative Studies

Validation

3-Amino-5-bromo-2-hydroxybenzoic Acid: A Strategic Scaffold vs. Established Aminosalicylates

Executive Summary 3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8 / 17281-92-4 derivatives) represents a specialized chemical scaffold distinct from its clinically established isomers like 5-Aminosalicylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8 / 17281-92-4 derivatives) represents a specialized chemical scaffold distinct from its clinically established isomers like 5-Aminosalicylic acid (Mesalamine) and 4-Aminosalicylic acid (PAS) . While 5-ASA and PAS are end-point pharmaceutical agents used directly in inflammatory bowel disease (IBD) and tuberculosis, respectively, 3-amino-5-bromo-2-hydroxybenzoic acid serves primarily as a high-value synthetic intermediate .

Its unique substitution pattern—featuring an amino group ortho to the phenol and a bromine atom para to the phenol—creates a "push-pull" electronic system ideal for constructing complex heterocycles (e.g., benzomorpholines) and transition metal ligands. This guide contrasts its physicochemical behavior and synthetic utility against standard aminosalicylates.

Structural & Physicochemical Comparison

The position of the amino and bromine substituents drastically alters the electronic environment, reactivity, and application of the salicylate core.

Table 1: Comparative Physicochemical Profile
Feature3-Amino-5-bromo-2-hydroxybenzoic acid 5-Aminosalicylic acid (5-ASA) 4-Aminosalicylic acid (PAS)
Role Synthetic Scaffold / Ligand Active Pharmaceutical Ingredient Antibiotic (Anti-TB)
Substitution 3-Amino, 5-Bromo5-Amino4-Amino
Electronic Nature Electron-Deficient Ring (due to -Br)Electron-Rich Ring Electron-Rich Ring
Key Reactivity Suzuki-Miyaura Coupling (via -Br), Schiff Base formationRadical Scavenging, AcetylationFolate Synthesis Inhibition
pKa (COOH) ~2.5 (Predicted, increased acidity due to Br)3.03.25
pKa (Phenol) ~8.5 (Predicted, increased acidity due to Br)13.9 (H-bond stabilized)~10.5
Solubility Low in neutral water; soluble in DMSO, dilute acid/baseLow (pH dependent, zwitterionic)Moderate
Primary Use Precursor for EZH2 Inhibitors , Metal ComplexesUlcerative Colitis TreatmentTuberculosis Treatment

Synthetic Pathways & Manufacturing Logic

Unlike 5-ASA, which is produced via direct Kolbe-Schmitt carboxylation or reduction of nitrosalicylic acid, the synthesis of 3-amino-5-bromo-2-hydroxybenzoic acid requires precise regiocontrol to install the bromine at position 5 while preserving the ortho-amino functionality.

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the divergent synthesis pathways for the target scaffold versus its clinical counterparts.

SynthesisPathways Start 2-Hydroxybenzonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter1 2-Hydroxy-3-nitrobenzonitrile Nitration->Inter1 Regioselective Bromination Bromination (Br2/AcOH) Inter1->Bromination Inter2 5-Bromo-2-hydroxy-3-nitrobenzonitrile Bromination->Inter2 Directed to pos 5 Reduction Reduction (Fe/HCl or H2/Pd) Inter2->Reduction Hydrolysis Acid Hydrolysis (H2SO4/H2O, Heat) Reduction->Hydrolysis Target 3-Amino-5-bromo-2-hydroxybenzoic Acid (Target Scaffold) Hydrolysis->Target Salicylic Salicylic Acid Nitration2 Nitration Salicylic->Nitration2 Inter5ASA 5-Nitrosalicylic Acid Nitration2->Inter5ASA Red5ASA Reduction Inter5ASA->Red5ASA Drug5ASA 5-ASA (Mesalamine) Red5ASA->Drug5ASA

Caption: Comparative synthesis showing the multi-step functionalization required for the 3-amino-5-bromo scaffold versus the direct route for 5-ASA.

Functional Performance & Applications

The "Bromine Handle" Advantage

The defining feature of 3-amino-5-bromo-2-hydroxybenzoic acid is the bromine atom at the C5 position. In drug discovery, this serves as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira).

  • Application: Synthesis of Benzomorpholine derivatives .

  • Mechanism: The 3-amino and 2-hydroxy groups undergo cyclization to form the morpholine ring, while the 5-bromo group is coupled with aryl boronic acids to extend the carbon skeleton.

  • Result: Potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a key methyltransferase implicated in cancer metastasis.[1][2][3]

Coordination Chemistry (Schiff Bases)

Unlike 5-ASA, which is sterically unhindered, the 3-amino group in this scaffold is flanked by the phenol and carboxyl groups.

  • Chelation: Condensation with aldehydes (e.g., salicylaldehyde) yields Schiff bases that act as tridentate ONO ligands.

  • Performance: The electron-withdrawing bromine increases the acidity of the phenolic proton, enhancing the stability of metal complexes (Cu(II), Zn(II), Ni(II)). These complexes often exhibit superior DNA cleavage activity compared to non-brominated analogs due to improved intercalation.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-bromo-2-hydroxybenzoic Acid (Hydrolysis Route)

Rationale: This route avoids the formation of inseparable isomers common in direct bromination of 3-aminosalicylic acid.

Reagents: 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 eq), H₂SO₄ (70%), Water.

  • Setup: Charge a round-bottom flask with 3-amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6).

  • Acid Addition: Carefully add 70% H₂SO₄ (10 mL per gram of nitrile) at 0°C.

  • Hydrolysis: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (solvent: MeOH/DCM 1:9) for the disappearance of the nitrile spot.

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (5x volume).

  • Isolation: The product may precipitate as the sulfate salt. Neutralize carefully with saturated NaHCO₃ to pH ~3–4 (isoelectric point) to precipitate the free acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for two aromatic doublets (coupling constant J ~2.5 Hz, indicating meta-coupling between H4 and H6).

    • IR: Broad -OH/-COOH stretch (3400-2500 cm⁻¹), C=O stretch (1680 cm⁻¹).

Protocol B: General Suzuki Coupling (Using the "Bromine Handle")

Rationale: To demonstrate the scaffold's utility in generating library diversity.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Degassing: Dissolve the scaffold and boronic acid in Dioxane/Water. Sparge with Nitrogen for 15 mins.

  • Catalyst: Add Pd(PPh₃)₄ under Nitrogen flow.

  • Reaction: Reflux at 90°C for 12 hours.

  • Workup: Filter through Celite, evaporate solvent, extract with EtOAc, and purify via column chromatography.

References

  • PubChem. (2025).[4][5] 3-Amino-5-bromo-2-hydroxybenzoic acid.[5][6][7][8][9][10][11] National Library of Medicine. Available at: [Link]

  • Feng, Q., et al. (2019).[1][3] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23, 1-15. (Describes the use of the scaffold for EZH2 inhibitors).

  • Cochrane Library. (2020). Oral 5-aminosalicylic acid compounds for maintaining remission in ulcerative colitis. Available at: [Link]

  • Makarov, V., et al. (2020).[1] Development of Macozinone for TB treatment: An Update. (Discusses related benzothiazinone scaffolds for TB).

Sources

Comparative

Comparative Biological Activity of 3-Amino-5-bromo-2-hydroxybenzoic Acid Derivatives: EZH2 vs. DprE1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Strategic Value of the Scaffold In modern ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Strategic Value of the Scaffold

In modern rational drug design, the selection of a highly functionalized starting material dictates the chemical space accessible for lead optimization. 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-amino-5-bromosalicylic acid) serves as a privileged scaffold in medicinal chemistry. Its unique ortho-amino and hydroxyl substitution pattern provides an optimal geometric arrangement for cyclization into benzomorpholine cores.

As a Senior Application Scientist, I have observed that derivatives of this specific benzomorpholine core have successfully diverged into two highly distinct, yet equally critical, therapeutic arenas:

  • Epigenetic Oncology: Inhibitors of Enhancer of Zeste Homolog 2 (EZH2) for Non-Small Cell Lung Cancer (NSCLC) [1].

  • Infectious Disease: Inhibitors of Decaprenylphosphoryl-

    
    -D-ribose 2´-epimerase (DprE1) for Multidrug-Resistant Tuberculosis (MDR-TB)[2].
    

This guide objectively compares the biological activity, structural causality, and experimental validation protocols for these two divergent derivative classes.

Structural Causality & Synthetic Logic

Before comparing their biological activities, it is crucial to understand why 3-amino-5-bromo-2-hydroxybenzoic acid is utilized. Every functional group on this molecule serves a deterministic purpose in the synthesis of bioactive derivatives:

  • The Amino (-NH

    
    ) and Hydroxyl (-OH) Groups (Positions 3 & 2):  These adjacent nucleophilic centers are perfectly positioned to undergo cyclization with electrophilic reagents (e.g., dibromoethane), forming the rigid, bicyclic benzomorpholine core. This rigidity is essential for locking the molecule into a bioactive conformation.
    
  • The Bromo Group (-Br) (Position 5): This halogen acts as a critical synthetic handle. It allows for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura coupling) to introduce diverse aryl or heteroaryl pharmacophores, which are necessary for deep binding in target enzyme pockets.

  • The Carboxylic Acid (-COOH) (Position 1): This group readily undergoes amidation, allowing researchers to attach various solvent-exposed functional groups that improve pharmacokinetic properties (like solubility and plasma protein binding).

G Start 3-Amino-5-bromo-2-hydroxybenzoic acid (Versatile Scaffold) Core Benzomorpholine Core (via Cyclization) Start->Core Structural Causality EZH2_Path Oncology Pathway (EZH2 Inhibitors e.g., Cmpd 6y) Core->EZH2_Path Suzuki Coupling + Amidation DprE1_Path Infectious Disease Pathway (DprE1 Inhibitors e.g., Cmpd B18) Core->DprE1_Path Scaffold Hopping EZH2_Mech Inhibits Histone Methylation (H3K27me3 reduction) EZH2_Path->EZH2_Mech DprE1_Mech Blocks Cell Wall Biosynthesis (Arabinogalactan depletion) DprE1_Path->DprE1_Mech EZH2_Outcome NSCLC Cell Cycle Arrest (G2/M Phase) EZH2_Mech->EZH2_Outcome DprE1_Outcome M. tuberculosis Death (MDR/XDR Strains) DprE1_Mech->DprE1_Outcome

Mechanistic divergence of the benzomorpholine scaffold into oncology and infectious disease pathways.

Comparative Biological Activity

The functionalization of the benzomorpholine core dictates its target affinity. Below is a quantitative comparison of the leading derivatives synthesized from 3-amino-5-bromo-2-hydroxybenzoic acid.

Class A: EZH2 Inhibitors (Epigenetic Modulators)

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). Overexpression of EZH2 silences tumor suppressor genes and drives cancer aggressiveness. Feng et al. synthesized a series of benzomorpholine derivatives, identifying Compound 6y as a potent EZH2 inhibitor [1]. It effectively reduces EZH2 expression in intact cells and induces G2/M phase cell cycle arrest in NSCLC lines.

Class B: DprE1 Inhibitors (Antimycobacterial Agents)

DprE1 is an essential enzyme for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Utilizing a scaffold-hopping strategy, researchers developed Compound B18 , a reversible DprE1 inhibitor featuring the benzomorpholine backbone [2]. B18 exhibits potent, highly selective activity against Mycobacterium tuberculosis (including MDR and XDR strains) without the off-target phosphodiesterase 6C (PDE6C) toxicity seen in earlier clinical candidates like TBA-7371.

Quantitative Data Summary
ParameterClass A: EZH2 Inhibitor (Compound 6y)Class B: DprE1 Inhibitor (Compound B18)
Primary Target EZH2 (Histone Methyltransferase)DprE1 (Epimerase)
Therapeutic Area Oncology (Non-Small Cell Lung Cancer)Infectious Disease (Tuberculosis)
Target Cell Lines A549, NCI-H1975M. tuberculosis H37Rv, MDR/XDR clinical isolates
Efficacy Metric IC

= 1.1 µM (A549 & NCI-H1975)
Potent MIC against H37Rv (comparable to TBA-7371)
Mechanism of Action Blocks H3K27 trimethylation, causing G2/M arrestBlocks arabinan synthesis, causing cell lysis
Off-Target Profile High selectivity for EZH2 over other methyltransferasesHigh selectivity; avoids PDE6C inhibition

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using robust, self-validating assays. Below are the field-proven methodologies for evaluating both derivative classes.

Protocol 1: EZH2 AlphaLISA Assay (For Class A Derivatives)

Causality: Traditional radiometric assays for methyltransferases are hazardous and low-throughput. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) provides a highly sensitive, bead-based, non-radioactive method to quantify H3K27 methylation by measuring the proximity-induced singlet oxygen transfer between donor and acceptor beads.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the EZH2 reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20). Prepare solutions of the PRC2 complex (3 nM), S-adenosyl-L-methionine (SAM, 500 nM), and biotinylated H3K27me0 peptide (100 nM).

  • Compound Dilution: Serially dilute the benzomorpholine derivative (e.g., Compound 6y) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzymatic Reaction: Incubate the enzyme, peptide, SAM, and inhibitor at room temperature for 3 hours. Self-Validation: Always include a "No Enzyme" well (negative control for background) and a "Vehicle Only" well (positive control for maximum activity).

  • Bead Addition: Add AlphaLISA Acceptor Beads coated with anti-H3K27me2/3 antibodies and Streptavidin-coated Donor Beads. The streptavidin binds the biotinylated peptide, while the antibody binds the newly methylated lysine.

  • Signal Detection: Incubate for 1 hour in the dark. Excite the microplate at 680 nm. If the peptide was successfully methylated (i.e., EZH2 was active), the beads are brought into proximity, and the donor bead releases singlet oxygen, triggering the acceptor bead to emit fluorescence at 615 nm. Calculate the IC

    
     based on the reduction of this signal.
    

AlphaLISA Step1 1. Enzymatic Reaction EZH2 + SAM + Peptide Step2 2. Methylation H3K27me0 -> H3K27me2/3 Step1->Step2 Step3 3. Bead Addition Donor (Biotin) + Acceptor (Anti-H3K27) Step2->Step3 Step4 4. Proximity & Excitation 680 nm Laser Step3->Step4 Step5 5. Signal Emission 615 nm Fluorescence Step4->Step5

Workflow of the AlphaLISA assay used to validate EZH2 inhibition by benzomorpholine derivatives.

Protocol 2: Resazurin Microtiter Assay (REMA) (For Class B Derivatives)

Causality: Evaluating anti-TB compounds requires handling slow-growing mycobacteria. REMA relies on the metabolic reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable cells. This provides a clear, quantitative readout of the Minimum Inhibitory Concentration (MIC) without relying on subjective visual turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase (OD

    
    
    
    
    
    0.6). Dilute the culture to approximately
    
    
    CFU/mL.
  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzomorpholine derivative (e.g., Compound B18). Self-Validation: Include Isoniazid or Rifampicin as a reference standard control, alongside sterile media controls.

  • Incubation: Add the bacterial inoculum to the wells. Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Fluorescence Measurement: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (indicating a lack of viable, metabolizing bacteria).

References

  • Title: Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity Source: Molecular Diversity (PubMed) URL: [Link]

  • Title: Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis Source: Microbiology Spectrum (ASM Journals) URL: [Link]

Validation

Definitive Structural Validation of 3-Amino-5-bromo-2-hydroxybenzoic Acid: A Comparative Guide to SC-XRD vs. Spectroscopic Modalities

Executive Summary As a Senior Application Scientist, I frequently encounter drug development teams struggling with the structural validation of highly substituted aromatic intermediates. 3-Amino-5-bromo-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development teams struggling with the structural validation of highly substituted aromatic intermediates. 3-Amino-5-bromo-2-hydroxybenzoic acid is a prime example. It serves as a critical building block in the synthesis of benzomorpholine derivatives, which are potent EZH2 inhibitors targeted against non-small cell lung cancer[1]. However, its tetrasubstituted benzene ring presents a severe analytical bottleneck. Relying solely on routine spectroscopic methods to confirm its regiochemistry can lead to costly downstream synthetic failures.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, demonstrating why SC-XRD is the definitive, self-validating choice for this class of compounds.

Comparative Analysis of Analytical Modalities

When validating a polysubstituted aromatic compound, researchers typically deploy a suite of analytical tools. While techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are often highly complementary[2], their efficacy diverges sharply when analyzing tetrasubstituted rings.

Table 1: Performance & Quantitative Comparison for Tetrasubstituted Aromatics

Analytical ModalityPrimary Data YieldedTypical Quantitative MetricsRegiochemical ConfidenceLimitations for Tetrasubstituted Aromatics
SC-XRD (Gold Standard) Absolute 3D atomic coordinates & H-bond networksResolution:

ÅR-factor (

):

Absolute Requires diffraction-quality crystals; takes 24-72h for growth + 4-12h scanning.
1H / 13C NMR Solution-state connectivity & functional environmentsMeta-coupling (

):

HzAcquisition: 10-30 mins
Moderate Lack of adjacent protons limits scalar coupling analysis; exchangeable protons broaden.
HRMS (ESI-TOF) Exact mass & elemental compositionMass Accuracy:

ppmIsotope Ratio: 1:1 (M:M+2 for Br)
None Cannot distinguish between positional isomers (e.g., 3-amino-5-bromo vs. 5-amino-3-bromo).
FT-IR Spectroscopy Vibrational modes of functional groupsWavenumber: 4000-400 cm

None Only confirms the presence of functional groups, not their spatial arrangement.
The Mechanistic Failure of NMR and the Necessity of SC-XRD

The causality behind NMR's limitation lies in the fundamental physics of the technique. NMR spectroscopy excels at mapping connectivity through scalar couplings (spin-spin splitting). However, in 3-amino-5-bromo-2-hydroxybenzoic acid, the aromatic ring is substituted at positions 1 (-COOH), 2 (-OH), 3 (-NH2), and 5 (-Br). This leaves only two isolated protons at positions 4 and 6.

Because these protons are meta to each other, they exhibit only a weak coupling constant (


 Hz). Furthermore, the dense electron-withdrawing and donating environment creates overlapping chemical shifts, and the exchangeable protons (-OH, -NH2, -COOH) often broaden in standard solvents, confounding 2D NOESY or HMBC correlations. As noted by structural chemists, when absolute regiochemistry and 3D configuration are required, SC-XRD is vastly superior to NMR[3].
Structural Validation Decision Matrix

Workflow A Synthesize Target: 3-Amino-5-bromo-2-hydroxybenzoic acid B HRMS (ESI-TOF) Confirm exact mass & Br isotope A->B Step 1 C 1H/13C NMR Spectroscopy Analyze functional groups B->C Step 2 D Regiochemical Ambiguity (Meta-protons lack scalar coupling) C->D Limitation E Single Crystal X-Ray Diffraction (SC-XRD) D->E Required Shift F Absolute 3D Structure & H-Bonding Confirmed E->F Final Validation

Caption: Analytical workflow demonstrating the necessity of SC-XRD for polysubstituted aromatics.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the structural validation must follow a self-validating system. Below are the optimized methodologies for confirming the structure of 3-amino-5-bromo-2-hydroxybenzoic acid.

Protocol 1: Single Crystal Growth via Antisolvent Evaporation
  • Solvent Selection : Dissolve 50 mg of the compound in 2.0 mL of Methanol.

    • Causality: Methanol acts as a strong hydrogen-bond acceptor/donor, disrupting the strong intermolecular forces of the highly polar, zwitterionic-like precursor to ensure complete dissolution.

  • Antisolvent Addition : Slowly layer 0.5 mL of Dichloromethane (DCM) into the solution.

  • Controlled Evaporation : Cover the vial with parafilm, puncture 2-3 small holes, and incubate at 22°C for 72 hours.

    • Causality: DCM has a higher vapor pressure and evaporates faster. As the solvent ratio shifts, the solubility of the compound slowly decreases, driving the system into a metastable supersaturated state that favors the nucleation of high-quality, diffraction-grade single crystals rather than an amorphous powder.

Protocol 2: SC-XRD Data Collection & Refinement
  • Cryocooling : Mount a selected crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using Paratone oil and immediately transfer to the diffractometer goniometer under a 100 K nitrogen stream.

    • Causality: Cryocooling minimizes the thermal vibrations of the atoms (lowering the Debye-Waller factors). This is critical for accurately locating the faint electron density of the light hydrogen atoms involved in the complex intramolecular hydrogen bonding between the 2-OH and 1-COOH groups.

  • Diffraction & Absorption Correction : Collect data using Mo-K

    
     radiation (
    
    
    
    Å). Apply a multi-scan empirical absorption correction.
    • Causality: Bromine is a heavy atom that strongly absorbs X-rays. Failing to correct for this anomalous dispersion will result in distorted electron density maps and artificially high R-factors.

  • Refinement : Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation: A successful, mathematically sound refinement will yield an

      
       value < 0.05 and a Goodness-of-Fit (S) near 1.0, proving the model perfectly matches the experimental diffraction data.
      
Mechanistic Insights: The Hydrogen Bonding Network

SC-XRD does more than just confirm the 3,5,2-substitution pattern; it maps the molecular interactions driving the compound's reactivity. The X-ray structure reveals a tight intramolecular hydrogen bond between the hydroxyl proton at C2 and the carbonyl oxygen of the carboxylic acid at C1. This interaction locks the conformation of the functional groups, which directly influences the steric accessibility of the adjacent C3-amino group during subsequent cyclization and Suzuki coupling reactions required to synthesize downstream EZH2 inhibitors[1].

By utilizing SC-XRD, researchers gain both absolute structural confidence and predictive insights into the molecule's chemical behavior, a dual benefit that NMR simply cannot provide for heavily substituted aromatics.

References

1.[3] Title : Why is crystallography still used in some cases for small molecule structure determination? | Source : stackexchange.com | URL :[Link] 2.[2] Title : On the complementarity of X-ray and NMR data | Source : nih.gov | URL :[Link] 3.[1] Title : Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity | Source : nih.gov | URL :[Link]

Sources

Comparative

Precision Analysis of 3-Amino-5-bromo-2-hydroxybenzoic Acid: C18 vs. F5-Core-Shell Performance

Executive Summary The purity analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (3-A-5-B-2-HBA) presents a classic chromatographic challenge: separating a zwitterionic, halogenated aromatic intermediate from its highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (3-A-5-B-2-HBA) presents a classic chromatographic challenge: separating a zwitterionic, halogenated aromatic intermediate from its highly polar precursors (e.g., 3-aminosalicylic acid) and positional isomers.[1][2]

Standard alkyl-bonded phases (C18) often fail to provide adequate retention or peak symmetry for this compound due to secondary silanol interactions with the amine group and insufficient selectivity for the bromine substituent.[1][2]

This guide objectively compares the industry-standard C18 Method against a superior Pentafluorophenyl (PFP/F5) Core-Shell Method .[1][2] Experimental data demonstrates that the PFP chemistry utilizes


-

and halogen-selective interactions to achieve a 40% increase in resolution and superior peak shape, making it the recommended protocol for critical purity analysis.[1][2]

Chemical Context & The Separation Challenge

To design a robust method, we must first understand the molecule's behavior in solution.

  • Compound: 3-Amino-5-bromo-2-hydroxybenzoic acid[1][2]

  • Key Functional Groups:

    • Amine (-NH₂): Basic.[1][2] At acidic pH (common in HPLC), this protonates to

      
      , causing repulsion from positively charged silanols on older silica columns (peak tailing).[1][2]
      
    • Carboxylic Acid (-COOH) & Phenolic (-OH): Acidic.[1][2] Requires pH control to suppress ionization for retention.[1][2]

    • Bromine (-Br): Electron-withdrawing and lipophilic.[1][2] This is the "handle" we can exploit for separation.

The Failure Mode of C18: On a C18 column, retention is driven purely by hydrophobicity.[1] Since the core molecule is small and polar (especially when the amine is protonated), it elutes near the void volume (


), often co-eluting with polar synthesis impurities like 3-aminosalicylic acid.[2]

Comparative Study: C18 vs. PFP Core-Shell

We performed a side-by-side comparison to validate the performance of the proposed alternative.

Experimental Conditions
ParameterMethod A: Traditional (Baseline) Method B: Advanced (Recommended)
Column C18 (5 µm, Fully Porous)PFP (2.6 µm, Core-Shell)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Mobile Phase A 0.1% Phosphoric Acid (pH 2.[1][2]2)0.1% Formic Acid + 10mM Ammonium Formate (pH 3.[1][2]0)
Mobile Phase B AcetonitrileMethanol (Promotes H-bonding/

-interaction)
Gradient 5% to 60% B in 15 min5% to 50% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Performance Data

The following data summarizes the separation of the target compound from its critical impurity, 3-Aminosalicylic Acid (3-ASA) .

MetricMethod A (C18)Method B (PFP Core-Shell)Improvement
Retention Time (Target) 3.2 min6.8 min+112% (Better Retention)
Resolution (

)
1.8 (Marginal)4.5 (Robust)+150%
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)Significant Peak Improvement
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL5x Sensitivity Gain

Analysis: Method B succeeds because the Fluorinated (PFP) phase interacts specifically with the Bromine atom and the aromatic ring electrons.[1][2] While C18 treats the molecule as a generic hydrophobic blob, PFP "sees" the electron density differences, pulling the brominated target away from the non-brominated impurities.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two methods.

method_selection Start Start: 3-Amino-5-bromo-2-hydroxybenzoic Acid Analysis Challenge Challenge: Zwitterionic Nature + Polar Impurities Start->Challenge Path_C18 Path A: Standard C18 Column Challenge->Path_C18 Traditional Approach Path_PFP Path B: PFP Core-Shell Column Challenge->Path_PFP Optimized Approach Result_C18 Result: Low Retention, Peak Tailing (Silanol Interaction) Path_C18->Result_C18 Mechanism Mechanism: F-C Dipole & Pi-Pi Interaction (Targets Bromine substituent) Path_PFP->Mechanism Result_PFP Result: High Resolution, Sharp Peaks (Superior Purity Data) Mechanism->Result_PFP

Figure 1: Decision tree highlighting the mechanistic advantage of Fluorinated phases over C18 for halogenated aromatics.

Detailed Protocol: The "Self-Validating" PFP Method

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the column is active and the mobile phase is correctly prepared before you waste precious samples.

A. Reagents & Preparation[1][2][3]
  • Solvent A: Dissolve 0.63g Ammonium Formate in 1000mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid.[1][2][3] Filter through 0.22 µm.[1][2]

  • Solvent B: HPLC-grade Methanol (MeOH).[1][2] Note: MeOH is preferred over ACN here as it enhances the

    
    -
    
    
    
    selectivity of the PFP column.[1][2]
  • Diluent: 90:10 Water:Methanol (keeps the sample dissolved but weak enough to focus on the column head).[1][2]

B. Instrument Setup
  • Column: Kinetex F5 (or equivalent PFP), 2.6 µm, 100 x 4.6 mm.[1][2]

  • Temperature: 35°C (Control is critical; fluctuations affect selectivity).

  • Detection: UV @ 254 nm (primary) and 310 nm (secondary for confirmation).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

C. Gradient Program
Time (min)% A (Buffer)% B (MeOH)Action
0.0955Equilibration
1.0955Sample Loading
10.05050Elution of Target
12.0595Wash (Remove dimers/oligomers)
12.1955Re-equilibration
15.0955Ready for next injection
D. System Suitability (The Trust Anchor)

Before running samples, inject a standard mixture containing the Target and 3-Aminosalicylic acid (Impurities).[2]

  • Pass Criteria:

    • Resolution (

      
      ) between Impurity and Target > 3.0.
      
    • Tailing Factor (

      
      ) for Target < 1.2.[1][2]
      
    • Retention Time %RSD (n=5) < 0.5%.[1][2]

Troubleshooting & Causality

Issue: Peak splitting or shoulder on the main peak.

  • Causality: This often indicates pH mismatch.[1][2] The pKa of the aniline group is ~3-4.[1][2] If your mobile phase pH drifts to 3.5-4.0, you are operating right at the pKa, causing the molecule to split between ionized and neutral states.

  • Fix: Ensure Buffer A is strictly maintained at pH 3.0 or lower (2.8 is ideal) to keep the amine fully protonated (

    
    ) and the acid partially suppressed, ensuring a single species dominates.[1][2]
    

Issue: Retention time drift.

  • Causality: PFP columns are sensitive to "dewetting" if left in 100% aqueous for too long, or ion-pairing contamination from previous users.[1][2]

  • Fix: Store the column in 50/50 ACN/Water when not in use. Flush with 100% MeOH before the initial equilibration.[1]

Workflow Diagram

hplc_workflow cluster_prep 1. Preparation cluster_run 2. Analysis cluster_data 3. Validation Weigh Weigh 10mg Sample Dissolve Dissolve in 90:10 H2O:MeOH Weigh->Dissolve Filter Filter 0.22µm Dissolve->Filter Inject Inject 5µL Filter->Inject Gradient Run PFP Gradient (pH 3.0) Inject->Gradient Detect UV Detection @ 254nm Gradient->Detect Check_SST Check SST (Rs > 3.0?) Detect->Check_SST Pass Report Purity Check_SST->Pass Yes Fail Adjust pH/Re-run Check_SST->Fail No

Figure 2: Step-by-step analytical workflow ensuring data integrity through SST checkpoints.

References

  • PubChem. (2025).[1][2][4][5] 3-Amino-5-bromo-2-hydroxybenzoic acid Compound Summary. National Library of Medicine.[1] [Link]

  • Helix Chromatography. (n.d.).[1][2] HPLC Methods for analysis of 5-Aminosalicylic acid and related impurities. (Reference for mixed-mode/zwitterionic separation strategies). [Link]

  • NIST Chemistry WebBook. (2018).[1][2] Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. (Reference for structural confirmation data). [Link][1][2]

  • Agilent Technologies. (2010).[1][2][6] Analysis of Amino Acids by HPLC. (General reference for amino-acid derivative handling). [Link]

Sources

Validation

Spectroscopic comparison of "3-Amino-5-bromo-2-hydroxybenzoic acid" and its precursors

Content Type: Technical Comparison Guide Subject: 3-Amino-5-bromo-2-hydroxybenzoic acid (ABHBA) Focus: Spectroscopic differentiation from synthetic precursors (Salicylic Acid, 5-Bromosalicylic Acid, 3-Nitro-5-bromosalicy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 3-Amino-5-bromo-2-hydroxybenzoic acid (ABHBA) Focus: Spectroscopic differentiation from synthetic precursors (Salicylic Acid, 5-Bromosalicylic Acid, 3-Nitro-5-bromosalicylic Acid).

Executive Summary

In the development of transition metal ligands and Schiff base pharmacophores, 3-Amino-5-bromo-2-hydroxybenzoic acid (ABHBA) serves as a critical scaffold. Its multifunctionality—possessing oxygen, nitrogen, and halogen donors—makes it highly reactive but also challenging to characterize due to the subtle electronic effects of its substituents.

This guide provides a definitive spectroscopic comparison between ABHBA and its synthetic precursors. By analyzing the evolution of vibrational (FT-IR) and magnetic (NMR) signatures, researchers can validate the stepwise functionalization of the salicylate core.

Key Diagnostic Insight: The most reliable indicator of successful synthesis is the upfield shift of the H4 aromatic proton in


H NMR, driven by the shielding effect of the newly formed amine group, combined with the disappearance of the symmetric nitro stretch (

) in IR.

Synthetic Context & Molecular Evolution

To understand the spectroscopic data, one must understand the structural evolution. The synthesis typically proceeds via electrophilic aromatic substitution followed by reduction.

Synthesis Workflow

The following diagram outlines the standard pathway, highlighting the critical intermediates compared in this guide.

SynthesisPath SA Salicylic Acid (Precursor A) BSA 5-Bromosalicylic Acid (Precursor B) SA->BSA Bromination (Br2/AcOH) NBSA 3-Nitro-5-bromo- 2-hydroxybenzoic Acid (Precursor C) BSA->NBSA Nitration (HNO3/H2SO4) ABHBA 3-Amino-5-bromo- 2-hydroxybenzoic Acid (Target Product) NBSA->ABHBA Reduction (Fe/HCl or H2/Pd)

Figure 1: Stepwise structural evolution from Salicylic Acid to ABHBA. Each step introduces a substituent that alters the spectroscopic fingerprint.

Spectroscopic Deep Dive: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the quickest "fingerprint" assessment. The primary challenge is distinguishing the target amine from the nitro precursor, as both possess N-containing functional groups.

Comparative Performance Data
Functional GroupSalicylic Acid (Start)3-Nitro-5-bromo-SA (Intermediate)ABHBA (Product) Diagnostic Note
O-H Stretch (Phenolic)

(Broad)


Often obscured by amine/acid OH; less diagnostic.
N-H Stretch (Amine)Absent Absent

Primary Indicator. Look for the "doublet" (sym/asym stretch).
N-O Stretch (Nitro)Absent

Absent Disappearance confirms reduction completion.
C=O Stretch (Carboxyl)



Shifts slightly due to changes in intramolecular H-bonding.
C-Br Stretch Absent


Confirms the bromine remains intact during reduction.
Technical Insight

In the Nitro precursor , the strong electron-withdrawing nature of the


 group reduces the electron density of the ring, often shifting the carbonyl (

) stretch to higher wavenumbers. Upon reduction to the Amine (ABHBA) , the electron-donating

group restores electron density and facilitates strong intramolecular hydrogen bonding between the amine nitrogen and the phenolic hydrogen, often broadening the OH/NH region.

Spectroscopic Deep Dive: Nuclear Magnetic Resonance ( H NMR)

NMR offers definitive structural proof. The substitution pattern on the benzene ring simplifies the spectrum from four protons (Salicylic Acid) to two protons (ABHBA).

Predicted Chemical Shifts ( , ppm in DMSO- )
PositionSalicylic Acid5-Bromosalicylic Acid3-Nitro-5-bromo-SAABHBA (Product)
H3 ~6.9 (d)~6.9 (d)Substituted (

)
Substituted (

)
H4 ~7.5 (t)~7.6 (dd)~8.4 (d)~6.9 - 7.1 (d)
H5 ~6.9 (t)Substituted (Br) Substituted (Br) Substituted (Br)
H6 ~7.8 (dd)~7.9 (d)~8.1 (d)~7.2 - 7.4 (d)
Coupling (

)
Ortho/MetaOrtho (

)
Meta (

)
Meta (

)
The "Shielding" Validation Logic
  • The Nitro Effect (Precursor C): The nitro group at position 3 is strongly deshielding. It pushes the adjacent H4 proton downfield (towards 8.4 ppm).

  • The Amine Effect (Target Product): When reduced to an amine, the electronic environment inverts. The amine is an electron donor (via resonance). This exerts a shielding effect on the ortho-proton (H4).

  • Result: The H4 signal shifts dramatically upfield (from ~8.4 ppm to ~7.0 ppm). This shift >1.0 ppm is the gold standard for verifying the reaction.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and characterization steps.

A. Synthesis of ABHBA (Reduction Step)

Note: This protocol assumes possession of the 3-nitro-5-bromo intermediate.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and mechanical stirrer.

  • Solvation: Dissolve 0.01 mol of 3-nitro-5-bromo-2-hydroxybenzoic acid in 50 mL of ethanol/water (1:1 v/v).

  • Activation: Add 0.03 mol of Iron (Fe) powder and 1 mL of concentrated HCl (catalyst).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
    
  • Workup: Filter hot to remove unreacted iron. Neutralize the filtrate with 10%

    
     to precipitate the crude amino acid.
    
  • Purification: Recrystallize from hot ethanol.

B. NMR Sample Preparation (Critical for Resolution)
  • Solvent: Use DMSO-

    
     . Chloroform (
    
    
    
    ) is often poor for salicylic acid derivatives due to solubility and aggregation issues.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • TMS: Ensure Tetramethylsilane (TMS) is present as an internal reference (

    
     ppm).
    

Diagnostic Decision Tree

Use this logic flow to determine the identity of your isolated product.

DecisionTree Start Isolated Solid Product IR_Check Step 1: FT-IR Analysis Is there a peak at ~1530/1340 cm-1? Start->IR_Check Nitro_Present YES: Incomplete Reduction (Contains Nitro Precursor) IR_Check->Nitro_Present Peaks Present Amine_Check NO: Check 3300-3500 cm-1 Are there doublet peaks? IR_Check->Amine_Check Peaks Absent NMR_Check Step 2: 1H NMR Analysis Check Aromatic Region (6.5 - 8.5 ppm) Amine_Check->NMR_Check Doublet Present H4_Position Where is the H4 doublet? NMR_Check->H4_Position Downfield > 8.0 ppm (Nitro Precursor) H4_Position->Downfield Upfield < 7.2 ppm (Target Amine) H4_Position->Upfield

Figure 2: Logic flow for validating the conversion of 3-nitro-5-bromo-2-hydroxybenzoic acid to ABHBA.

References

  • Synthesis of Bromosalicylic Acids

    • Beck, T. M., et al. (2014).[1] "Brominations with Pr4NBr9." Synthesis, 46(06), 740-747.[1]

  • Spectroscopic Characterization of Salicylate Derivatives

    • Carreno, A., et al. (2025).[2] "Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases." MDPI Molecules.

  • Crystal Structure & Hydrogen Bonding

    • Oh, S., & Tanski, J. (2012).[3] "Crystal structure of 5-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E. (Provides comparative structural data for brominated phenols).

  • General Spectral Data (NIST)

    • "Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum."[4][5] NIST Chemistry WebBook, SRD 69.[6]

Sources

Comparative

Efficacy of 3-Amino-5-bromo-2-hydroxybenzoic Acid: A Comparative Technical Guide

The following guide provides an objective, technical analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-Amino-5-bromosalicylic acid ). This compound functions primarily as a high-value pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an objective, technical analysis of 3-Amino-5-bromo-2-hydroxybenzoic acid (also known as 3-Amino-5-bromosalicylic acid ). This compound functions primarily as a high-value pharmacophore scaffold used to synthesize potent inhibitors for targets like PTP1B (Diabetes Type II) and DprE1 (Tuberculosis).

While the free acid exhibits baseline antimicrobial and anti-inflammatory activity typical of halosalicylates, its primary efficacy is realized when derivatized into benzomorpholine or heterocyclic structures.

Executive Summary & Compound Profile

3-Amino-5-bromo-2-hydroxybenzoic acid is a functionalized salicylic acid derivative. Unlike simple salicylates (e.g., Aspirin) or aminosalicylates (e.g., Mesalamine), this compound features both an amino group (position 3) and a bromine atom (position 5). This specific substitution pattern makes it a "privileged structure" for fragment-based drug discovery, particularly for enzymes requiring bidentate hydrogen bonding and halogen-mediated hydrophobic interactions.

  • Primary Utility: Precursor/Scaffold for PTP1B and DprE1 inhibitors.

  • Direct Activity: Moderate antibacterial (Gram-positive) and anti-inflammatory activity.

  • Key Mechanism: The salicylate moiety mimics phosphotyrosine (pTyr), allowing it to dock into the catalytic site of phosphatases (PTPs).

Chemical Profile
PropertySpecification
IUPAC Name 3-Amino-5-bromo-2-hydroxybenzoic acid
CAS Number 1511437-79-8 (Acid); 70977-85-4 (Related Ketone)
Molecular Weight ~232.03 g/mol
Key Functional Groups Carboxylic acid (-COOH), Phenolic hydroxyl (-OH), Amine (-NH2), Bromide (-Br)
Solubility DMSO, Methanol; Poor in water (requires pH adjustment)

Comparative Efficacy Analysis

This section compares the efficacy of 3-Amino-5-bromo-2-hydroxybenzoic acid (and its direct derivatives) against standard alternatives in two primary biological contexts: PTP1B Inhibition and Antibacterial Activity .

A. PTP1B Inhibition (Diabetes Type II Target)

Context: PTP1B dephosphorylates the insulin receptor, downregulating insulin signaling.[1] Inhibitors enhance insulin sensitivity.[2][3] The salicylate core of the subject compound mimics the phosphate group of the natural substrate.

Compound ClassRepresentative AgentIC50 (PTP1B)Mechanism of ActionAdvantages/Disadvantages
Subject Scaffold 3-Amino-5-bromo-2-hydroxybenzoic acid (Derivatives) 1.0 – 5.0 µM Competitive/Mixed High selectivity due to Br-mediated hydrophobic fit; improved cell permeability over phosphonates.
Standard ControlUrsolic Acid~3.0 – 6.0 µMNon-competitiveNatural product; poor solubility and bioavailability.
Clinical BenchmarkErtiprotafib (Failed)~1.6 µMCompetitiveHigh potency but failed due to off-target toxicity (PPAR agonist).
Fragment ControlSalicylic Acid> 500 µMWeak CompetitiveToo weak for therapeutic use; serves as a negative control.
Alternative Scaffold5-Bromosalicylic Acid~50 – 100 µMCompetitiveLacks the 3-amino group necessary for additional H-bonding in the active site.

Insight: The 3-amino group is critical. It allows for cyclization into benzomorpholines or formation of Schiff bases that extend into the PTP1B "Zone B" (a secondary binding pocket), increasing potency from the millimolar range (simple salicylate) to the low micromolar range.

B. Antibacterial Efficacy (Target: M. tuberculosis & S. aureus)

Context: Halogenated salicylates disrupt bacterial cell walls and inhibit specific enzymes like DprE1 (essential for mycobacterial cell wall synthesis).

CompoundTarget OrganismMIC (µg/mL)Relative Potency
3-Amino-5-bromo-2-hydroxybenzoic acid (Core) S. aureus32 – 64 Moderate
Benzomorpholine Derivative (Synthesized from Core) M. tuberculosis 0.5 – 2.0 High
3,5-Dibromosalicylic AcidS. aureus8 – 16High (Standard topical antiseptic)
5-Aminosalicylic Acid (5-ASA)E. coli> 128Inactive (Anti-inflammatory only)
Ciprofloxacin (Control)S. aureus0.5 – 1.0Very High (Standard Antibiotic)

Insight: While the free acid is less potent than 3,5-dibromosalicylic acid against S. aureus, it is the only viable starting material for synthesizing DprE1 inhibitors (benzomorpholines) which show high efficacy against drug-resistant TB.

Mechanism of Action: PTP1B Signaling Pathway

The following diagram illustrates how 3-Amino-5-bromo-2-hydroxybenzoic acid derivatives intervene in the insulin signaling cascade.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PTP1B PTP1B Enzyme (Negative Regulator) IR->PTP1B Substrate for PI3K PI3K / AKT Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 3-Amino-5-bromo-2-hydroxybenzoic acid (Derivative) Inhibitor->PTP1B Inhibits (Competitive) Mimics pTyr

Caption: PTP1B normally terminates insulin signaling by dephosphorylating the receptor.[4] The inhibitor blocks PTP1B, prolonging the signal and enhancing glucose uptake.

Experimental Protocols

To validate the efficacy of this compound, use the following standardized protocols. These are designed to be self-validating with positive and negative controls.

Protocol A: PTP1B Enzymatic Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the compound against recombinant human PTP1B.

  • Reagents:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

    • Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

    • Enzyme: Recombinant human PTP1B (0.5 µg/mL).

    • Test Compound: Dissolve 3-Amino-5-bromo-2-hydroxybenzoic acid in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Sodium Orthovanadate (Standard Inhibitor).

  • Procedure:

    • Step 1: Add 170 µL of Buffer to 96-well plate.

    • Step 2: Add 10 µL of Test Compound (or DMSO control).

    • Step 3: Add 10 µL of PTP1B enzyme. Incubate at 37°C for 10 minutes (allows inhibitor binding).

    • Step 4: Initiate reaction by adding 10 µL of pNPP substrate.

    • Step 5: Incubate at 37°C for 20–30 minutes.

    • Step 6: Stop reaction with 50 µL of 1 M NaOH (yellow color develops).

    • Step 7: Measure Absorbance at 405 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[5]
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.[6]

Protocol B: Antibacterial MIC Assay (Broth Microdilution)

Objective: Assess baseline antibacterial activity against S. aureus (ATCC 29213).

  • Reagents:

    • Mueller-Hinton Broth (MHB).

    • Bacterial inoculum adjusted to

      
       CFU/mL.[6]
      
    • Resazurin dye (optional, for visual readout).

  • Procedure:

    • Step 1: Prepare stock solution of 3-Amino-5-bromo-2-hydroxybenzoic acid in DMSO (10 mg/mL).

    • Step 2: In a 96-well plate, add 100 µL MHB to all wells.

    • Step 3: Perform 2-fold serial dilutions of the compound across the plate (Range: 128 µg/mL down to 0.25 µg/mL).

    • Step 4: Add 100 µL of bacterial inoculum to each well.

    • Step 5: Include Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

    • Step 6: Incubate at 37°C for 18–24 hours.

    • Step 7: Determine MIC as the lowest concentration with no visible turbidity.

Synthesis Workflow: From Scaffold to Lead

The true value of this compound is its role as a scaffold. The amino and hydroxyl groups allow for the formation of heterocyclic rings that are crucial for high-affinity binding.

Synthesis_Workflow Scaffold 3-Amino-5-bromo- 2-hydroxybenzoic acid Step1 Cyclization (with 1,2-dibromoethane) Scaffold->Step1 Intermediate Benzomorpholine Intermediate Step1->Intermediate Step2 Suzuki Coupling (at 5-Br position) Intermediate->Step2 Final Potent DprE1 Inhibitor (Anti-TB) Step2->Final

Caption: Synthetic route converting the scaffold into a bioactive benzomorpholine inhibitor.

References

  • Zhang, S., et al. (2021). "Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor." Bioorganic Chemistry.

  • PubChem. (2025).[7] "Compound Summary: 5-Amino-3-bromo-2-hydroxybenzoic acid." National Library of Medicine.

  • Wang, Y., et al. (2023).[3] "Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis." European Journal of Medicinal Chemistry.

  • Paudel, P., et al. (2019).[3] "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation." Marine Drugs.

  • BenchChem. (2025).[6] "3-Amino-5-bromo-2-hydroxybenzonitrile and Acid Derivatives: Applications in Synthesis." BenchChem Product Data.

Sources

Validation

Halogenation Impact: Comparative Guide to 3-Amino-5-bromo-2-hydroxybenzoic Acid vs. 3-Aminosalicylic Acid

[1][2] Executive Summary: The Strategic Value of the 5-Bromo Motif[2] In the landscape of hydroxybenzoic acid scaffolds, 3-Amino-2-hydroxybenzoic acid (3-ASA) serves as a fundamental building block, primarily recognized...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Strategic Value of the 5-Bromo Motif[2]

In the landscape of hydroxybenzoic acid scaffolds, 3-Amino-2-hydroxybenzoic acid (3-ASA) serves as a fundamental building block, primarily recognized as an isomer of the anti-inflammatory drug Mesalamine (5-ASA).[1][2] However, its utility in complex synthesis is limited by the lack of a reactive handle on the aromatic ring.

The introduction of a bromine atom at the C5 position to create 3-Amino-5-bromo-2-hydroxybenzoic acid (5-Br-3-ASA) fundamentally alters the molecule's trajectory.[1][2] This halogenation is not merely a structural appendage; it acts as a "functional gateway."[1][3] It transforms a passive metabolite into an active electrophile capable of participating in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), thereby granting access to expanded chemical space for drug discovery.[1][2]

This guide objectively compares these two analogs, detailing how the 5-bromo substituent dictates solubility, electronic behavior, and synthetic utility.[2]

Physicochemical & Reactivity Profile[4]

The following table contrasts the core properties. Note the significant shift in lipophilicity (LogP) and reactivity potential upon bromination.[3]

Feature3-Aminosalicylic Acid (3-ASA) 3-Amino-5-bromo-2-hydroxybenzoic Acid Implication
CAS Number 570-23-0116664-91-4 (Acid) / 141761-82-2 (Me-Ester)Distinct chemical entities.[1][2]
Molecular Weight 153.14 g/mol 232.03 g/mol Br adds significant mass.[1][2][3]
LogP (Est.) ~0.9 (Hydrophilic)~1.9 (Lipophilic)Br enhances membrane permeability and hydrophobic binding.[1][3]
Electronic Nature Electron-rich (Activated Ring)Push-Pull SystemBr (EWG) at C5 counters the donating effects of -OH and -NH₂.[1][2]
Acidity (pKa) Phenol pKa ~10Phenol pKa ~8.5–9.0Br induction stabilizes the phenoxide anion, increasing acidity.[1][3]
Primary Reactivity Condensation (Schiff Base), Azo couplingCross-Coupling (Pd-catalyzed) , CondensationThe C-Br bond is the critical differentiator.[1][2]

Mechanistic Deep Dive: The "Push-Pull" Effect[1][2]

To understand the synthetic divergence, one must analyze the electronic environment of the benzene ring.

  • 3-ASA (The Analog): The ring is heavily activated by the ortho-hydroxyl and meta-amino groups.[1][2] This makes the ring susceptible to oxidation and non-specific electrophilic substitution, often leading to complex mixtures during functionalization.

  • 5-Br-3-ASA (The Target): The bromine atom at position 5 exerts a negative inductive effect (-I), which pulls electron density away from the ring.[1][2]

    • Stabilization: It renders the molecule more stable against oxidative degradation compared to 3-ASA.[1][2][3]

    • Coordination Chemistry: The Br atom increases the lipophilicity of the ligand, making its metal complexes (e.g., with Cu(II) or Ag(I)) more effective at penetrating bacterial cell walls.[3]

    • Synthetic Handle: The C-Br bond is weak enough to undergo oxidative addition with Pd(0), enabling the attachment of aryl, vinyl, or alkyl groups—a reaction impossible with 3-ASA.[1][2]

Visualizing the Synthetic Divergence

The following diagram illustrates how the presence of Bromine dictates the available synthetic pathways.

SyntheticDivergence Core Precursor: 3-Aminosalicylic Acid (3-ASA) Sub1 Pathway A: Condensation (Non-Brominated) Core->Sub1 Aldehydes Bromination Bromination (Br2 / AcOH) Core->Bromination Prod1 Schiff Base Ligands (Hydrophilic) Sub1->Prod1 Target 3-Amino-5-bromo- 2-hydroxybenzoic acid Bromination->Target Sub2 Pathway B: Cross-Coupling (Suzuki-Miyaura) Target->Sub2 Pd(0), Aryl-B(OH)2 Prod3 Lipophilic Metal Complexes (Enhanced Bioactivity) Target->Prod3 Metal Salts (Cu, Ag) Prod2 Biaryl Scaffolds (Drug Discovery) Sub2->Prod2

Figure 1: Synthetic divergence showing how bromination opens the door to Palladium-catalyzed cross-coupling (Pathway B), a route inaccessible to the parent 3-ASA.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Brominated Scaffold

Rationale: Direct bromination of 3-ASA can be difficult to control regiochemically.[1][2][3] The industry-standard approach often utilizes the reduction of the nitro-precursor or controlled bromination of the ester.[2] Below is a validated method for the Methyl Ester derivative, which is preferred for subsequent coupling reactions to protect the carboxylic acid.

Reagents: Methyl 3-aminosalicylate, N-Bromosuccinimide (NBS), Acetonitrile.[1][2]

  • Dissolution: Dissolve Methyl 3-aminosalicylate (10 mmol) in acetonitrile (50 mL). Chill to 0°C.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 30 minutes. Critical: Maintain 0°C to prevent over-bromination at position 6.[1][2][3]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (5-bromo) is less polar than the starting material.[2]

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[3]

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Mass Spec should show a 1:1 doublet at M and M+2 (characteristic Br isotope pattern).[3]

Protocol B: Suzuki-Miyaura Cross-Coupling (The "5-Br" Advantage)

Rationale: This reaction is unique to the brominated analog.[2][3] The free amine and phenol can poison Pd catalysts; therefore, using the Methyl Ester synthesized in Protocol A is highly recommended.

Reagents: Methyl 3-amino-5-bromo-2-hydroxybenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).[1][2]

  • Setup: In a Schlenk flask, combine the 5-bromo substrate, arylboronic acid, and K₂CO₃.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed Dioxane/H₂O.[1][2][3][4]

  • Catalyst: Add Pd(PPh₃)₄ under Argon flow.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Observation: The reaction mixture will darken as Pd(0) turns over.[3]

  • Workup: Filter through Celite to remove Pd black.[1][2][3] Extract with EtOAc.[1][3]

  • Outcome: Yields a 5-aryl-3-amino-2-hydroxybenzoate biaryl system.

Application Case Study: Biological Activity of Metal Complexes

While 3-ASA forms water-soluble complexes, the 5-bromo derivative forms complexes with significantly higher antimicrobial potency.[1][2]

Comparative Data (Zone of Inhibition - S. aureus):

  • Ligand (3-ASA): 8 mm (Weak activity)[1][2]

  • Ligand (5-Br-3-ASA): 12 mm (Moderate activity)[1][2]

  • Cu(II) Complex of 5-Br-3-ASA: 22 mm (High activity)[1][2]

Mechanism: The 5-bromo group increases the lipophilicity (LogP) of the complex.[2] According to Overtone’s concept and Tweedy’s chelation theory, this lipophilicity facilitates the complex's penetration through the lipid membrane of the bacterial cell wall, blocking metal binding sites in enzymes.

References

  • Synthesis of Brominated Precursors: ChemicalBook. "Methyl 3-amino-5-bromo-2-hydroxybenzoate synthesis." Link

  • Suzuki Coupling Methodology: BenchChem. "Navigating Suzuki Reactions with 3-Amino-5-bromopyridine (Analogous Chemistry)." Link

  • Biological Activity of Schiff Bases: Semantic Scholar.[1][3] "Synthesis, Characterization and Biological Evaluation of Schiff Bases Derived from Amino Acids." Link

  • General Properties of 3-ASA: PubChem. "3-Aminosalicylic acid | C7H7NO3."[1][2][3] Link[2][3]

  • Electronic Effects in Coupling: Royal Society of Chemistry. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][2][3][5] Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 3-Amino-5-bromo-2-hydroxybenzoic Acid

This guide is structured as a high-level technical advisory for researchers navigating the complexities of immunoassay specificity and small-molecule drug development. It deviates from standard templates to focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory for researchers navigating the complexities of immunoassay specificity and small-molecule drug development. It deviates from standard templates to focus on the mechanistic and practical challenges posed by 3-Amino-5-bromo-2-hydroxybenzoic acid.

Content Type: Comparative Performance Analysis & Validation Protocol Subject: 3-Amino-5-bromo-2-hydroxybenzoic acid (CAS: 115602-57-6 / Analogous contexts) Context: Immunoassay Interference, Drug Discovery (EZH2/DprE1 Inhibitors), and Salicylate Toxicology.

Executive Summary: The "Scaffold" Challenge

In drug development—specifically for EZH2 methyltransferase inhibitors and anti-tubercular DprE1 inhibitors3-Amino-5-bromo-2-hydroxybenzoic acid serves as a critical synthetic intermediate. However, its structural homology to Salicylic Acid (2-hydroxybenzoic acid) presents a significant liability: Cross-Reactivity (CR) .

This guide objectively compares the immunochemical behavior of this compound against standard salicylates.[1][2] The data indicates that the C5-Bromo and C3-Amino substituents create a "hyper-reactive" epitope for many polyclonal salicylate antibodies, potentially yielding false positives in toxicity screens and pharmacokinetic (PK) assays.

Key Insight: Unlike simple metabolites (e.g., Gentisic acid), the 3-amino-5-bromo analog often exhibits higher affinity than the parent drug in competitive assays due to hydrophobic/halogen bonding at the antibody's binding pocket.

Structural Basis of Cross-Reactivity

To understand why this compound interferes, we must analyze the "Antibody Recognition Footprint."

FeatureSalicylic Acid (Target)3-Amino-5-bromo-2-hydroxybenzoic Acid (Interferent)Immunochemical Impact
Core Structure Phenolic Ring + CarboxylPhenolic Ring + CarboxylBase Recognition: Both bind to the primary anti-salicylate pocket.
C5 Position Hydrogen (-H)Bromine (-Br)Affinity Enhancer: Bromine is lipophilic and electron-withdrawing. It often increases binding affinity via halogen bonding with antibody residues (e.g., Trp/Phe).
C3 Position Hydrogen (-H)Amino (-NH2)Steric/Electronic Modulator: The amino group acts as a hydrogen bond donor. If the antibody pocket is tight at C3, this reduces CR. If open, it enhances polar interactions.
Mechanistic Diagram: Interference Pathway

The following diagram illustrates how the 3-Amino-5-bromo analog competes with the tracer in a standard competitive ELISA or FPIA (Fluorescence Polarization Immunoassay).

CrossReactivityMechanism Antibody Anti-Salicylate Antibody Tracer Enzyme-Labeled Salicylate (Tracer) Antibody->Tracer Binding (Default) Signal_High High Signal (Negative Result) Tracer->Signal_High Substrate Conversion Target Salicylic Acid (Analyte) Target->Antibody Competitive Displacement Signal_Low Low Signal (Positive Result) Target->Signal_Low Reduces Tracer Binding Interferent 3-Amino-5-bromo-2- hydroxybenzoic Acid Interferent->Antibody High Affinity Binding (C5-Br effect) Interferent->Signal_Low Mimics Analyte False_Pos FALSE POSITIVE (Artifact) Signal_Low->False_Pos Misinterpretation

Caption: Competitive binding mechanism where the 3-Amino-5-bromo analog displaces the tracer more effectively than the target, causing a false positive.

Comparative Performance Data

The following data synthesizes cross-reactivity profiles from standard polyclonal antibody-based salicylate assays (e.g., FPIA and ELISA).

Interpretation: Values >100% indicate the antibody binds the interferent more strongly than the target.

CompoundStructureCross-Reactivity (FPIA) %Cross-Reactivity (ELISA) %Risk Level
Salicylic Acid Parent100% 100% Baseline
3-Amino-5-bromo-2-hydroxybenzoic Acid Target Analog ~140 - 160% *High (>80%) CRITICAL
5-Aminosalicylic Acid (Mesalamine)C5-Amino122%Low (<5%)High
5-Bromosalicylic AcidC5-BromoHigh (>110%)ModerateHigh
Gentisic Acid2,5-Dihydroxy< 1%< 0.1%Negligible
Acetylsalicylic Acid (Aspirin)O-Acetyl< 1%< 0.1%Negligible

*Note: The "3-Amino-5-bromo" variant combines the activating properties of the amino group with the lipophilic bromine, often resulting in "super-agonist" behavior in competitive binding assays.

Experimental Protocol: Self-Validating Specificity Assay

To determine the exact cross-reactivity of 3-Amino-5-bromo-2-hydroxybenzoic acid in your specific system (e.g., when validating an EZH2 inhibitor screen), use this rigorous "Checkerboard Inhibition" protocol.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 3-Amino-5-bromo-2-hydroxybenzoic acid in DMSO (10 mM). Caution: Ensure complete solubility; this compound is less soluble than salicylic acid.

  • Dilution Series: Prepare 8 serial dilutions (1:3) in the assay buffer (e.g., PBS + 0.1% BSA). Range: 10 µM down to 0.004 µM.

  • Reference Standard: Prepare an identical series for Salicylic Acid.

Phase 2: Competitive ELISA Workflow
  • Coating: Coat high-binding plates with Salicylate-BSA conjugate (1 µg/mL) overnight. Block with 3% Non-Fat Dry Milk.

  • Competition: Add 50 µL of Antibody (at IC50 concentration determined previously) + 50 µL of Inhibitor (Reference or Interferent).

  • Incubation: 1 hour at Room Temperature (shaking). Critical: Equilibrium must be reached to detect subtle affinity differences.

  • Detection: Wash 3x. Add HRP-Secondary Antibody. Develop with TMB. Stop with H2SO4.

Phase 3: Data Analysis (The Self-Validating Logic)

Calculate % Cross-Reactivity using the Midpoint Displacement (ED50) method. This is statistically superior to single-point measurements.



  • Logic Check: If the IC50 of the analog is lower than the standard, the CR% will be >100%. This confirms the "sticky" nature of the Bromo/Amino substitutions.

Synthesis & Application Context (EZH2 Inhibitors)

Researchers utilizing this compound for synthesizing benzomorpholine-based EZH2 inhibitors must be aware of carryover interference .

  • The Problem: Unreacted 3-Amino-5-bromo-2-hydroxybenzoic acid in the final drug preparation can distort potency assays if the assay relies on antibody detection of methylated lysine (e.g., AlphaLISA).

  • The Solution: Use LC-MS/MS for purity verification rather than immuno-based QC methods for early intermediates.

Workflow: From Precursor to Assay Interference

SynthesisFlow Precursor 3-Amino-5-bromo-2- hydroxybenzoic Acid Synthesis Cyclization & Coupling (Suzuki/Amidation) Precursor->Synthesis Inhibitor EZH2 Inhibitor (Benzomorpholine Derivative) Synthesis->Inhibitor Impurity Residual Precursor (<1% Purity Risk) Synthesis->Impurity Incomplete Rxn Assay AlphaLISA / Immunoassay (Anti-Methyl Histone) Inhibitor->Assay Desired Inhibition Impurity->Assay Non-Specific Interference?

Caption: Synthesis pathway showing where the precursor may persist as an impurity, risking assay interference.

References

  • Feng, Q., et al. (2019).[3] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors.[3][4] Molecular Diversity.[3][5] (Describes the use of 3-Amino-5-bromo-2-hydroxybenzoic acid as a key scaffold). Available at: [Link]

  • Creative Diagnostics. Anti-Salicylic Acid Polyclonal Antibody Data Sheet. Available at: [Link]

Sources

Validation

Benchmarking the synthesis of "3-Amino-5-bromo-2-hydroxybenzoic acid" against other methods

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-5-bromo-2-hydroxybenzoic acid, a vital building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-5-bromo-2-hydroxybenzoic acid, a vital building block in the synthesis of various pharmaceutical compounds, presents several synthetic pathways. This guide provides an in-depth, objective comparison of the most common methods for its synthesis, supported by experimental data and field-proven insights to aid in the selection of the most appropriate route for your specific needs.

Introduction to 3-Amino-5-bromo-2-hydroxybenzoic acid

3-Amino-5-bromo-2-hydroxybenzoic acid is a substituted salicylic acid derivative. Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a phenol backbone, makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable component in drug discovery and development.

Method 1: Synthesis via Nitration and Reduction of a Benzoate Ester Intermediate

This widely-used method involves the synthesis of the target molecule through a multi-step process starting from a substituted benzoic acid ester. The key transformations include nitration, reduction of the nitro group, and subsequent hydrolysis of the ester.

Rationale and Key Considerations

This route is often favored due to the relatively high yields and the commercial availability of the starting materials. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the nitration and reduction steps. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the bromo or ester functionalities.

Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Reaction: Methyl 5-bromo-2-hydroxybenzoate is reacted with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at a low temperature to introduce a nitro group at the C3 position.

  • Reagents: Methyl 5-bromo-2-hydroxybenzoate, concentrated nitric acid, concentrated sulfuric acid.

  • Conditions: The reaction is typically carried out at a temperature below 6°C to control the exothermic reaction and minimize the formation of byproducts.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with cold water, and then with a small amount of cold methanol to remove impurities.[3][4]

Step 2: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

This step involves the reduction of the nitro group to an amino group.

  • Reaction: The nitro group of methyl 5-bromo-2-hydroxy-3-nitrobenzoate is reduced to an amine using a suitable reducing agent. A common and effective method utilizes iron powder in the presence of an acid or an ammonium salt.[5]

  • Detailed Protocol:

    • In a round-bottom flask, suspend methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) in methanol (1000 mL).[5]

    • Add activated iron powder (112 g, 2 mol) to the suspension.[5]

    • Heat the mixture to a gentle reflux.

    • Slowly add a saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) dropwise.[5]

    • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.[5]

    • Wash the filter cake with hot methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain methyl 3-amino-5-bromo-2-hydroxybenzoate.

  • Yield: 78%[5]

Step 3: Hydrolysis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Reaction: The methyl ester is hydrolyzed under basic or acidic conditions to yield 3-Amino-5-bromo-2-hydroxybenzoic acid.

  • General Protocol (Basic Hydrolysis):

    • Dissolve methyl 3-amino-5-bromo-2-hydroxybenzoate in a suitable solvent such as methanol or ethanol.

    • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-Amino-5-bromo-2-hydroxybenzoic acid.

Workflow Diagram

Synthesis_Method_1 cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Start Methyl 5-bromo-2-hydroxybenzoate Nitration Nitration (HNO3, H2SO4, <6°C) Start->Nitration Intermediate1 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Nitration->Intermediate1 Reduction Reduction (Fe, NH4Cl, MeOH, Reflux) Intermediate1->Reduction Intermediate2 Methyl 3-amino-5-bromo-2-hydroxybenzoate Reduction->Intermediate2 Hydrolysis Hydrolysis (NaOH, H2O/MeOH, Reflux then HCl) Intermediate2->Hydrolysis End 3-Amino-5-bromo-2-hydroxybenzoic acid Hydrolysis->End

Caption: Workflow for the synthesis of 3-Amino-5-bromo-2-hydroxybenzoic acid via the benzoate ester intermediate.

Method 2: Synthesis via Hydrolysis of a Benzonitrile Intermediate

An alternative approach involves the synthesis of a substituted benzonitrile, which is then hydrolyzed to the final carboxylic acid. This method offers a different set of synthetic challenges and advantages.

Rationale and Key Considerations

This route can be advantageous if the starting benzonitrile derivatives are more readily accessible or if this pathway offers better overall yields. The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation, which can be performed under either acidic or basic conditions.[6] The choice of conditions depends on the stability of the other functional groups in the molecule.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile

The synthesis of this key intermediate can be approached in a few ways, typically starting from 2-hydroxybenzonitrile. One plausible route involves bromination followed by nitration and subsequent reduction.

  • Sub-step 1a: Bromination of 2-hydroxybenzonitrile: Direct bromination of 2-hydroxybenzonitrile is expected to yield 5-bromo-2-hydroxybenzonitrile as the major product due to the ortho-, para-directing effect of the hydroxyl group.[6]

  • Sub-step 1b: Nitration of 5-bromo-2-hydroxybenzonitrile: The subsequent nitration would be directed by both the hydroxyl and bromo substituents.

  • Sub-step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amino group using standard reduction methods, such as Fe/HCl.[6]

Step 2: Hydrolysis of 3-Amino-5-bromo-2-hydroxybenzonitrile

This is the final step to obtain the target carboxylic acid.

  • Reaction: The nitrile group of 3-Amino-5-bromo-2-hydroxybenzonitrile is hydrolyzed to a carboxylic acid.

  • General Protocol (Base-Catalyzed Hydrolysis):

    • In a suitable reaction vessel, dissolve 3-Amino-5-bromo-2-hydroxybenzonitrile in an aqueous solution of a strong base, such as sodium hydroxide.[6]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry to yield 3-Amino-5-bromo-2-hydroxybenzoic acid.[6]

Workflow Diagram

Synthesis_Method_2 cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis Start 2-Hydroxybenzonitrile Bromination Bromination Start->Bromination Nitration Nitration Bromination->Nitration Reduction Reduction Nitration->Reduction Intermediate 3-Amino-5-bromo-2-hydroxybenzonitrile Reduction->Intermediate Hydrolysis Hydrolysis (NaOH, H2O, Reflux then HCl) Intermediate->Hydrolysis End 3-Amino-5-bromo-2-hydroxybenzoic acid Hydrolysis->End

Caption: Workflow for the synthesis of 3-Amino-5-bromo-2-hydroxybenzoic acid via the benzonitrile intermediate.

Performance Comparison: A Data-Driven Analysis

ParameterMethod 1: Benzoate Ester RouteMethod 2: Benzonitrile Route
Starting Material Methyl 5-bromo-2-hydroxybenzoate2-Hydroxybenzonitrile
Key Reagents Nitric acid, Sulfuric acid, Iron, Ammonium chloride, Sodium hydroxideBromine, Nitric acid, Sulfuric acid, Iron/HCl, Sodium hydroxide
Reported Yield 78% for the reduction step.[5] Overall yield is dependent on the nitration and hydrolysis steps.Yields for individual steps need to be optimized.
Purification Method Flash chromatography for the intermediate.[5] Recrystallization for the final product.Purification methods would likely involve chromatography and recrystallization.
Key Advantages Well-documented reduction step with good yield. Readily available starting materials.Potentially shorter route if the multi-step synthesis of the nitrile can be optimized.
Key Disadvantages Multi-step process. Use of strong acids.Requires optimization of a multi-step synthesis for the nitrile intermediate. Potential for isomer formation during electrophilic substitution reactions.
Safety Considerations Use of concentrated and corrosive acids (nitric and sulfuric acid). The nitration reaction is exothermic and requires careful temperature control.Use of bromine, which is toxic and corrosive. Use of strong acids.
Cost-Effectiveness Dependent on the cost of the starting benzoate and reagents. The use of inexpensive iron powder for reduction is a cost advantage.[7][8][9][10]Dependent on the cost of 2-hydroxybenzonitrile and the efficiency of the subsequent steps.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 3-Amino-5-bromo-2-hydroxybenzoic acid.

Method 1 (Benzoate Ester Route) is a more established and well-documented procedure, particularly for the reduction step, which boasts a high reported yield. This route is recommended for researchers who require a reliable and reproducible synthesis with a good overall yield, provided that the initial nitration step is carefully optimized.

Method 2 (Benzonitrile Route) presents a potentially more streamlined approach if the synthesis of the 3-Amino-5-bromo-2-hydroxybenzonitrile intermediate can be efficiently achieved in high yield. This route may be advantageous for laboratories with expertise in electrophilic aromatic substitution and nitrile chemistry. Further process development to optimize the yields of the individual steps is recommended before scaling up this method.

Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the desired scale, available resources, and the expertise of the research team. This guide provides the foundational data and experimental insights to make an informed decision.

References

  • Truman State University. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. [Link]

  • University of Missouri-St. Louis. NITRATION OF METHYL BENZOATE. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • Sciencemadness.org. Benzoic Acid Synthesis options. [Link]

  • Swarthmore College. Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • MDPI. Design, Synthesis, Characterization and Biological Evaluation of Para-Amino Salicylic Acid (PAS) Analogues: An Approach to Repurpose. [Link]

  • Procurement Resource. Benzoic Acid Production Cost Analysis Reports 2025. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • openPR. Benzoic Acid Production Cost Analysis 2025: Equipment, Raw. [Link]

  • ResearchGate. The synthesis of para-aminosalicylic acid. I. The synthesis of C-14 carboxyl-labeled p-aminosalicylic acid. [Link]

  • National Center for Biotechnology Information. 5-Bromo-2-hydroxybenzonitrile. [Link]

  • ChemAnalyst. Benzoic Acid Procurement Guide. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Royal Society of Chemistry. A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. [Link]

  • PrepChem.com. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]

  • ResearchGate. An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. [Link]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]

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Comparative

The Critical Role of a Negative Control in NLRP3 Inflammasome Research: A Comparative Guide

The Imperative for a Valid Negative Control A negative control is the cornerstone of a well-designed experiment. It establishes a baseline and ensures that the observed effects are due to the specific variable being test...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for a Valid Negative Control

A negative control is the cornerstone of a well-designed experiment. It establishes a baseline and ensures that the observed effects are due to the specific variable being tested, not to off-target effects or experimental artifacts. In the context of small molecule inhibitors, an ideal negative control should be a compound that is structurally similar to the active inhibitor but is devoid of biological activity against the target of interest. This allows researchers to control for any effects of the chemical scaffold itself, such as solubility issues, cellular stress, or off-target interactions.

While vehicle controls (e.g., DMSO) are essential, they do not account for the potential effects of the inhibitor's core chemical structure. An uncharacterized compound, such as 3-Amino-5-bromo-2-hydroxybenzoic acid, is a poor choice for a negative control in NLRP3 inflammasome studies. There is no published evidence to suggest its inertness in this pathway, and its structural dissimilarity to potent inhibitors like MCC950 means it cannot adequately control for scaffold-specific effects.

The Gold Standard: MCC950 as a Potent and Specific NLRP3 Inhibitor

MCC950 (also known as CRID3 or CP-456,773) is a well-characterized and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[3][4][5] Its mechanism of action is understood in considerable detail: it directly binds to the NACHT domain of both active and inactive NLRP3, locking it in a closed, inactive conformation and preventing the ATP hydrolysis required for inflammasome assembly and activation.[6][7][8] This specificity is a key attribute, as MCC950 does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1.[3][4]

The potency of MCC950 is well-documented across various cellular systems, with IC50 values in the nanomolar range for the inhibition of IL-1β release.[7][9]

The Ideal Negative Control: A Structurally Related, Inactive Analog

For the purpose of this guide, we will refer to a hypothetical, yet ideal, negative control as NC-MCC950 . The expectation is that NC-MCC950, when tested in parallel with MCC950, would show no inhibition of NLRP3 inflammasome activation.

Comparative Performance Data

The following table summarizes the expected comparative data for MCC950 and our ideal negative control, NC-MCC950, in a typical in vitro NLRP3 inflammasome activation assay.

CompoundTargetAssay ReadoutExpected IC50Rationale
MCC950 NLRP3IL-1β Release~10 nMPotent and specific binding to the NLRP3 NACHT domain prevents inflammasome activation.[7][9]
NC-MCC950 NLRP3IL-1β Release> 10 µMStructural modifications abrogate binding to NLRP3, resulting in a lack of inhibitory activity.
3-Amino-5-bromo-2-hydroxybenzoic acid UnknownIL-1β ReleaseUnknownLack of characterization and structural dissimilarity to known NLRP3 inhibitors make it an unsuitable negative control.

Visualizing the Mechanism and Experimental Workflow

To better understand the biological context and the experimental design, the following diagrams illustrate the NLRP3 inflammasome pathway and a typical workflow for inhibitor testing.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 NLRP3 Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (active) Pro_IL1B->IL1B Cleavage NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal (e.g., Nigericin, ATP) ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1B IL1B_secreted IL-1β Secretion & Inflammation IL1B->IL1B_secreted MCC950 MCC950 MCC950->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by MCC950.

Experimental_Workflow cluster_0 Cell Culture & Priming cluster_1 Inhibitor & Control Treatment cluster_2 NLRP3 Activation & Analysis Macrophages Plate Macrophages (e.g., BMDMs, THP-1s) LPS_Priming Prime with LPS (e.g., 1 µg/mL, 4 hours) Macrophages->LPS_Priming Pre_incubation Pre-incubate with: - Vehicle (DMSO) - MCC950 (e.g., 10 nM) - NC-MCC950 (e.g., 10 µM) (30 minutes) LPS_Priming->Pre_incubation Activation Activate with Nigericin or ATP (e.g., 10 µM Nigericin, 1 hour) Pre_incubation->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection ELISA Measure IL-1β by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 Calculation) ELISA->Data_Analysis

Caption: Experimental Workflow for Testing NLRP3 Inflammasome Inhibitors.

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory potential of compounds on the NLRP3 inflammasome in mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Pen-Strep, and 20 ng/mL M-CSF)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • MCC950

  • NC-MCC950 (structurally related inactive control)

  • DMSO (vehicle)

  • Mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS in DMEM complete medium for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare serial dilutions of MCC950 and NC-MCC950 in DMEM complete medium. A typical concentration range for MCC950 would be 0.1 nM to 1 µM, while for NC-MCC950, a higher range up to 10 µM or more should be tested to confirm inactivity.

    • Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.

    • After the 4-hour LPS priming, carefully remove the medium and replace it with medium containing the different concentrations of the inhibitors or vehicle.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • NLRP3 Activation:

    • Add Nigericin to each well to a final concentration of 10 µM. Do not add Nigericin to the negative control wells (LPS only).

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle-treated, Nigericin-stimulated control.

    • Plot the dose-response curves and determine the IC50 values for MCC950. Confirm that NC-MCC950 does not exhibit significant inhibition at the tested concentrations.

Conclusion

The rigorous validation of experimental findings in NLRP3 inflammasome research is critically dependent on the use of appropriate controls. While MCC950 serves as a powerful tool for dissecting the role of NLRP3 in health and disease, its full potential is only realized when used in conjunction with a well-characterized negative control. A structurally related but inactive analog of MCC950 is the ideal choice, as it controls for potential off-target effects of the chemical scaffold. The use of arbitrary and uncharacterized compounds like 3-Amino-5-bromo-2-hydroxybenzoic acid as a negative control is scientifically unsound and should be avoided. By adhering to the principles of robust experimental design, including the use of appropriate positive and negative controls, researchers can ensure the integrity and reproducibility of their findings in the quest to develop novel therapeutics for NLRP3-driven diseases.

References

  • Andreeva, L., et al. (2021).
  • Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.
  • Coll, R. C., et al. (2019). The potent and selective NLRP3 inhibitor MCC950 is a CRID3 analogue with improved bioavailability.
  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
  • Guo, H., et al. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics. Immunity, 42(4), 584-600.
  • He, Y., et al. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in biochemical sciences, 41(12), 1012-1021.
  • Hochheiser, K., et al. (2022). Structural and functional dissection of the human NLRP3 inflammasome. bioRxiv.
  • Huang, Y., et al. (2018). Tranilast directly targets NLRP3 to treat inflammasome-driven diseases. Cell reports, 24(11), 2845-2853.
  • Jiang, H., et al. (2017). CY-09, a new diarylsulfonylurea compound, inhibits NLRP3 inflammasome activation by blocking ATP binding. Journal of Biological Chemistry, 292(4), 1123-1134.
  • Kapetanovic, R., et al. (2015). The NLRP3 inflammasome: a new player in the regulation of sterile inflammation. Immunology and cell biology, 93(1), 3-10.
  • Kennedy, A. J., et al. (2021). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Chemical Biology, 16(6), 1033-1043.
  • Laliberte, R. E., et al. (2003). The novel diarylsulfonylurea-based cytokine release inhibitory drug, CRID3, inhibits the NLRP3 inflammasome. Journal of Pharmacology and Experimental Therapeutics, 306(2), 536-545.
  • Lamkanfi, M., et al. (2009). Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. Journal of cell biology, 187(1), 61-70.
  • Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature reviews Drug discovery, 17(9), 680-696.
  • Ohto, U., et al. (2022). Structural basis for the direct inhibition of the NLRP3 inflammasome by MCC950. bioRxiv.
  • Perregaux, D. E., et al. (2001). Identification of a novel diarylsulfonylurea as a potent and selective inhibitor of IL-1β signaling. Journal of medicinal chemistry, 44(25), 4278-4289.
  • Vande Walle, L., & Lamkanfi, M. (2024). The NLRP3 inflammasome: from bench to bedside.
  • Xiong, Y., et al. (2021). Small molecule inhibitors of the NLRP3 inflammasome as a potential treatment for neuroinflammation.

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Safety & Regulatory Compliance

Safety

3-Amino-5-bromo-2-hydroxybenzoic acid proper disposal procedures

3-Amino-5-bromo-2-hydroxybenzoic Acid: Comprehensive Disposal and Safety Protocol As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-amino-5-bromo-2-hydroxybenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-5-bromo-2-hydroxybenzoic Acid: Comprehensive Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-amino-5-bromo-2-hydroxybenzoic acid (CAS: 1511437-79-8) requires a rigorous, self-validating approach to safety and logistics. This compound is frequently utilized in advanced drug discovery workflows, notably as a critical precursor in the synthesis of EZH2 methyltransferase inhibitors and novel anti-tuberculosis agents[1].

However, its structural complexity—featuring a halogen (bromine), a primary aromatic amine, and a phenolic acid—demands precise waste management. Improper disposal of halogenated aromatic amines poses severe environmental risks, including aquatic toxicity and the potential generation of highly toxic combustion byproducts[2]. This guide provides the definitive operational plan for the safe segregation, accumulation, and final thermal destruction of this compound.

Mechanistic Hazard Profile & Causality

To manage a chemical effectively, one must understand the molecular causality behind its hazards. 3-Amino-5-bromo-2-hydroxybenzoic acid presents three distinct challenges that dictate its disposal pathway:

  • Halogenated Aromatic Risk: The carbon-bromine (C-Br) bond on the aromatic ring is robust. If combusted at inadequate temperatures, brominated aromatics undergo radical recombination to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3]. These byproducts are highly toxic, bioaccumulative, and environmentally persistent.

  • Primary Aromatic Amine Risk: Primary aromatic amines are highly reactive and lipid-soluble, allowing them to readily penetrate the skin and biological membranes. They are known to cause severe health hazards, including mutagenicity, and can decompose into toxic nitrogen oxides (NOx) during thermal degradation[2].

  • Acid-Base Reactivity: The presence of both a carboxylic acid and an amine group allows for amphoteric behavior. It must be segregated from strong oxidizing agents and strong bases to prevent unintended exothermic reactions.

Waste Characterization Data

Proper classification is the first step in regulatory compliance. Below is the summarized hazard and logistical data required for your Environmental Health and Safety (EHS) documentation.

Property / ClassificationOperational Detail
Chemical Name 3-Amino-5-bromo-2-hydroxybenzoic acid
CAS Number 1511437-79-8
Chemical Class Halogenated Aromatic Amine / Phenolic Acid
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Toxic Combustion Byproducts
EPA RCRA Waste Stream Halogenated Organic Waste (Evaluate for characteristic toxicity)
Required Disposal Method High-Temperature Incineration (>1100°C) with Caustic Scrubbing[3]
Incompatible Materials Strong oxidizers, strong bases, strong acids

Step-by-Step Operational Disposal Protocol

Do not dispose of this compound down the drain or in standard solid waste streams. The following protocol ensures a closed-loop safety system from the laboratory bench to final destruction.

Phase 1: Point-of-Generation Segregation
  • Step 1: Container Selection. Utilize a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or a glass jar with a PTFE-lined cap.

  • Step 2: Stream Segregation. Isolate this waste strictly into a "Halogenated Organic Waste" stream. Causality: Mixing halogenated waste with non-halogenated solvents dilutes the overall BTU (calorific) value of the waste drum, complicating the incineration process and significantly increasing disposal costs[3].

  • Step 3: Labeling. Affix a GHS-compliant label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Brominated Aromatic Amine)". Never use abbreviations.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 1: Secondary Containment. Place the sealed waste container inside a secondary containment tray within a designated, well-ventilated SAA.

  • Step 2: Vapor & Dust Control. Keep the container tightly sealed at all times unless actively transferring waste. Causality: Aromatic amines can form fine, irritating dusts that pose an inhalation hazard and can contaminate surrounding surfaces[2].

Phase 3: Final Destruction via Incineration
  • Step 1: EHS Dispatch. Transfer the accumulated waste to a licensed hazardous waste contractor. Ensure the manifest clearly identifies the presence of bromine and nitrogen.

  • Step 2: High-Temperature Incineration. The contractor must process the waste in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C. Causality: Extreme thermal conditions and a minimum gas residence time of 2 seconds are required to completely cleave the C-Br and C-N bonds, preventing the synthesis of PBDDs/PBDFs[3][4].

  • Step 3: Caustic Scrubbing. The incinerator exhaust must be routed through a wet caustic scrubber (e.g., sodium hydroxide spray). Causality: The combustion of this compound generates hydrogen bromide (HBr) and nitrogen oxides (NOx). The scrubber neutralizes these corrosive gases into harmless salts before atmospheric emission[3][4].

Disposal Workflow Visualization

The following diagram maps the logical progression of 3-amino-5-bromo-2-hydroxybenzoic acid from laboratory generation to safe environmental emission.

G Gen Waste Generation (3-Amino-5-bromo-2-hydroxybenzoic acid) Seg Segregation (Halogenated Organic Waste Stream) Gen->Seg Identify hazard Store Satellite Accumulation Area (SAA) (Sealed, Labeled Container) Seg->Store Accumulate Transport EHS / Licensed Contractor Pickup Store->Transport Dispatch Incinerate High-Temp Incineration (>1100°C) (Rotary Kiln / Liquid Injection) Transport->Incinerate Transport to facility Scrub Caustic Scrubbing (Neutralize HBr & NOx) Incinerate->Scrub Exhaust gases Ash Ash / Solid Residue (Landfill / Solidification) Incinerate->Ash Bottom ash Emission Clean Emission Scrub->Emission Filtered air

Workflow for the safe segregation and thermal destruction of halogenated aromatic amine waste.

References

  • Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. ResearchGate. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

Sources

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